Reactive blue 224
Description
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Properties
CAS No. |
122390-99-2 |
|---|---|
Molecular Formula |
C6H14Br2N2 |
Origin of Product |
United States |
Foundational & Exploratory
Reactive blue 224 chemical structure and properties.
An In-depth Technical Guide to Reactive Blue 224
This guide provides a comprehensive overview of the chemical structure, and physicochemical properties of the triphenodioxazine dye, this compound. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document includes available quantitative data, general experimental protocols, and a visualization of its biodegradation pathway.
Chemical Structure and Identification
This compound, also known by its Colour Index name C.I. This compound, is a synthetic dye belonging to the triphenodioxazine class.[1] Its chemical structure is characterized by a complex aromatic system, which is responsible for its greenish-light blue color.[1]
Molecular Formula: C₂₆H₂₄Cl₂K₁N₄Na₁O₂₀S₆[2]
Calculated Molecular Weight: 1133.9 g/mol
CAS Number: 122390-99-2[3][4][5]
Synonyms: Levafix Royal Blue E-FR[3][5]
Physicochemical Properties
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that comprehensive experimental data for this specific dye is limited in publicly accessible literature.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄Cl₂K₁N₄Na₁O₂₀S₆ | [2] |
| Molecular Weight | 1133.9 g/mol | Calculated |
| Appearance | Greenish light blue powder | [1] |
| Density | 1.909 g/cm³ at 20°C | [3][4][6] |
| Water Solubility | 8 g/L at 20°C | [3][4][6] |
| LogP (Octanol-Water) | -3.3 | [6] |
| Chemical Class | Triphenodioxazine | [1] |
Experimental Protocols
Determination of Water Solubility
Principle: The solubility of a dye is determined by finding the maximum concentration that dissolves in water at a specified temperature without forming a precipitate. The filter paper spot method is a common and practical approach.
Methodology:
-
Prepare a series of aqueous solutions of this compound with increasing concentrations (e.g., 1, 2, 5, 8, 10 g/L) in deionized water.
-
Stir each solution vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 20°C).
-
Using a pipette, withdraw a small aliquot (e.g., 0.5 mL) from the supernatant of each solution.
-
Carefully spot the aliquot onto a piece of qualitative filter paper.
-
Allow the filter paper to dry completely.
-
Visually inspect the dried spots. The highest concentration that results in a uniform spot without a visible ring of undissolved dye particles is recorded as the solubility.
Density Measurement of Powdered Dye
Principle: The true density of a powder is determined by measuring its mass and its volume, excluding inter-particle voids and pores. Gas pycnometry is a standard and accurate method for this measurement.
Methodology:
-
Accurately weigh a sample of the dry this compound powder.
-
Place the sample in the sample chamber of a gas pycnometer.
-
The instrument will then perform a series of steps involving the expansion of an inert gas (typically helium) from a reference chamber into the sample chamber.
-
By measuring the pressure changes, the volume of the solid material is determined based on the gas displacement principle.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax) and to quantify the dye concentration in a solution using the Beer-Lambert law.
Methodology:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., deionized water).
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
Record the UV-Vis spectrum of each solution over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer, with the pure solvent as a blank.
-
Identify the λmax from the spectrum of the most concentrated solution.
-
Measure the absorbance of each solution at the λmax.
-
A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in the dye molecule by measuring the absorption of infrared radiation at different frequencies.
Methodology:
-
Prepare the sample for analysis. A common method for solid samples is to create a potassium bromide (KBr) pellet.
-
Mix a small amount of the dry this compound powder with spectroscopic grade KBr.
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the FTIR spectrum over a specified range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Biodegradation of this compound
This compound has been shown to be biodegradable by certain microorganisms, such as the bacterium Acinetobacter baumannii. The biodegradation process involves the enzymatic breakdown of the complex dye molecule into smaller, less colored, and potentially less toxic compounds.
Biodegradation Workflow by Acinetobacter baumannii
The following diagram illustrates the general workflow for the biodegradation of this compound by Acinetobacter baumannii. This process typically involves an initial decolorization step, which is the result of the cleavage of the chromophoric structure, followed by further degradation of the resulting aromatic amines.
Caption: Biodegradation workflow of this compound.
Conclusion
This compound is a commercially important triphenodioxazine dye with a defined chemical structure. While some of its physicochemical properties have been reported, a comprehensive experimental characterization is still needed. The provided generic experimental protocols can serve as a starting point for such investigations. Furthermore, the biodegradation of this compound represents an important area of research for environmental remediation, and the outlined workflow provides a conceptual framework for this process. This guide serves as a valuable resource for scientists and researchers working with or investigating this reactive dye.
References
- 1. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]
- 2. fsw.cc [fsw.cc]
- 3. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]
- 4. scribd.com [scribd.com]
- 5. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 6. pubs.acs.org [pubs.acs.org]
Reactive Blue 224 (CAS Number 122390-99-2): A Technical Guide
An In-depth Examination of a Triphenodioxazine Reactive Dye for Researchers and Professionals in Drug Development.
This technical guide provides a comprehensive overview of Reactive Blue 224 (CAS No. 122390-99-2), a synthetic dye belonging to the triphenodioxazine class.[1][2] Primarily utilized in the textile industry for its vibrant greenish-light blue hue and good fastness properties, this document delves into its chemical identity, physicochemical properties, synthesis, applications, and toxicological profile, with a particular focus on aspects relevant to scientific research and development.[3]
Chemical and Physical Properties
This compound is characterized by its triphenodioxazine core structure. While some databases initially present incomplete molecular data, a specific molecular formula of C₂₆H₂₄Cl₂KN₄NaO₂₀S₆ has been reported.[4] This complex structure contributes to its color and reactivity. Key quantitative properties are summarized in the table below for ease of reference.
| Property | Value | Reference |
| CAS Number | 122390-99-2 | [2] |
| Chemical Class | Triphenodioxazine | [1][2] |
| Molecular Formula | C₂₆H₂₄Cl₂KN₄NaO₂₀S₆ | [4] |
| Appearance | Greenish-light blue | [3] |
| Density | 1.909 g/cm³ (at 20°C) | [3][5] |
| Water Solubility | 8 g/L (at 20°C) | [3][5] |
Fastness Properties
The performance of this compound in textile applications is largely determined by its resistance to various environmental factors. These "fastness" properties are graded on a standardized scale, typically from 1 to 8, with higher numbers indicating better fastness.
| Fastness Property | ISO Rating |
| Light Fastness | 6-7 |
| Oxygen Bleaching | 1 |
| Perspiration Fastness (Alkali) | 5 |
| Soaping | 5 |
Synthesis and Manufacturing
The synthesis of triphenodioxazine reactive dyes, including this compound, involves a multi-step chemical process. While specific proprietary details for this compound are not publicly available, the general synthetic route can be inferred from patent literature concerning this class of dyes. The process typically involves the reaction of a diaminotriphenodioxazine intermediate with a fiber-reactive group, such as a halogenated triazine (e.g., cyanuric chloride).[1][6]
A generalized workflow for the synthesis is outlined below:
Caption: Generalized synthesis workflow for triphenodioxazine reactive dyes.
Experimental Protocols
Biodegradation of this compound
A study on the biodegradation of this compound by the bacterium Acinetobacter baumannii provides a detailed experimental protocol for decolorization studies.[7]
Objective: To assess the efficiency of Acinetobacter baumannii in decolorizing an aqueous solution of this compound.
Methodology:
-
Bacterial Culture: Acinetobacter baumannii is cultured in a suitable growth medium.
-
Dye Solution Preparation: A stock solution of this compound is prepared and diluted to the desired concentrations (e.g., 100, 200, 300, 400, and 500 mg/L).[7]
-
Incubation: The bacterial culture is introduced into the dye solutions and incubated under optimized conditions (e.g., pH 6, 37°C) for a specified period (e.g., 24 hours).[7]
-
Decolorization Measurement: The decolorization is quantified by measuring the absorbance of the solution using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.[7] The percentage of decolorization is calculated.
-
Analysis of Degradation Products: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be employed to analyze the changes in the chemical structure of the dye, confirming its degradation into metabolites.[7]
The logical flow of this experimental protocol can be visualized as follows:
Caption: Experimental workflow for the biodegradation of this compound.
Applications
The primary application of this compound is in the dyeing of cellulosic fibers such as cotton, providing a vibrant and relatively durable color.[3] Its use has also been reported in the paper and plastics industries.[3]
Toxicology and Potential Biological Relevance
For an audience in drug development, understanding the toxicological profile of a compound is crucial. While specific toxicological data for this compound is limited, information on reactive dyes as a class and triphenodioxazine compounds can provide some insights.
Reactive dyes, by design, are chemically reactive molecules. Their ability to form covalent bonds with fibers also means they have the potential to react with biological macromolecules. However, once fixed to a textile, their bioavailability and, consequently, their toxicity are significantly reduced. The main concern for human health is typically related to occupational exposure to the unbound dye during manufacturing and dyeing processes.[8]
The biodegradation of this compound can lead to the formation of various aromatic compounds.[7] The toxicological properties of these degradation products would need to be assessed to understand the overall environmental and health impact of this dye.
While no direct studies link this compound to specific signaling pathways or drug development, the broader class of dyes has historical and ongoing relevance in biomedical research. For instance, certain dyes have been investigated for their photosensitizing properties in photodynamic therapy or as fluorescent probes for cellular imaging.[9] The triphenodioxazine core, with its extended π-system, could theoretically possess interesting photophysical properties, but further research would be needed to explore any such potential.
The relationship between a reactive dye and its potential biological interaction can be conceptualized as follows:
Caption: Potential biological interactions of this compound.
Conclusion
This compound is a commercially significant triphenodioxazine dye with well-defined applications in the textile industry. For the scientific and drug development community, it represents a complex organic molecule with a potential for interesting biological interactions, although this area remains largely unexplored. The provided data on its chemical properties, synthesis, and a detailed experimental protocol for its biodegradation offer a solid foundation for further research into its environmental fate, toxicological profile, and any potential for biomedical applications. Future studies could focus on elucidating its metabolic pathways, the toxicity of its degradation products, and exploring the photophysical properties of its triphenodioxazine core for novel applications.
References
- 1. EP0279122A2 - Reactive dyes - Google Patents [patents.google.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Cas 122390-99-2,this compound | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|lookchem [lookchem.com]
- 6. US5171852A - Triphenodioxazine reactive dyes having sulphonate ester groups - Google Patents [patents.google.com]
- 7. Role of Acinetobacter baumannii in decolorization of this compound dye and functional analysis of azoreductase gene - Journal of King Saud University - Science [jksus.org]
- 8. sdc.org.uk [sdc.org.uk]
- 9. The use of dyes in modern biomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Pathway of Reactive Blue 224
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Reactive Blue 224, a prominent member of the triphenodioxazine class of reactive dyes. Renowned for their brilliant blue hues and excellent fastness properties on cellulosic fibers, the synthesis of these dyes involves a multi-step process centered around the formation of the core triphenodioxazine chromophore, followed by the introduction of fiber-reactive moieties. This document outlines the key reactions, experimental protocols, and quantitative data based on established literature for this class of dyes.
Core Synthesis Pathway
The synthesis of this compound can be broadly divided into two critical stages:
-
Formation of the Triphenodioxazine Chromophore: This stage involves the condensation of two molecules of a substituted aniline with a chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) derivative. This reaction forms the rigid and highly conjugated triphenodioxazine structure, which is responsible for the dye's characteristic color.
-
Introduction of the Reactive Group: To enable the dye to form a covalent bond with textile fibers, a reactive group is attached to the chromophore. This is typically achieved by reacting the triphenodioxazine intermediate with a reactive linker, most commonly cyanuric chloride, followed by substitution with an amine-containing group that can react with the hydroxyl groups of cellulose.
The overall logical relationship of the synthesis is depicted in the following diagram:
In-Depth Technical Guide: The Dyeing Mechanism of Reactive Blue 224
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Blue 224 is a high-performance bifunctional reactive dye belonging to the triphenodioxazine chromophore class. This guide provides a detailed examination of its mechanism of action in dyeing cellulosic fibers, such as cotton. The dye is characterized by its brilliant blue hue and excellent fastness properties, which are attributed to the formation of stable covalent bonds with the fiber. This document outlines the chemical structure of this compound, the dyeing process, the chemical reactions governing fixation and hydrolysis, and detailed experimental protocols for evaluating dyeing performance.
Introduction
Reactive dyes are the most widely used class of dyes for cellulosic fibers due to their ability to form strong, permanent covalent bonds with the fiber, resulting in excellent wash fastness.[1] this compound, also known by its commercial name Levafix Royal Blue E-FR, is a prominent member of this class, valued for its vibrant shade and high fixation efficiency. Its molecular structure as a triphenodioxazine dye contributes to its brilliant color, while its bifunctional nature, possessing two different reactive groups, enhances its reactivity and fixation stability across a range of application conditions.[2][3]
Chemical Structure of this compound
The chromophore of this compound is based on a triphenodioxazine structure, which is responsible for its characteristic bright blue color.[2] Its molecular formula is C₂₆H₂₄Cl₂K₁N₄Na₁O₂₀S₆.[4] While the exact proprietary structure is not publicly disclosed in detail, the molecular formula and its classification as a bifunctional reactive dye strongly indicate the presence of two distinct reactive groups: a monochlorotriazine (MCT) group and a vinyl sulfone (VS) group, the latter being present in its more stable precursor form, β-sulfatoethylsulfone.
References
Spectroscopic analysis of Reactive blue 224 for compound identification.
A Technical Guide to the Spectroscopic Analysis of Reactive Blue 224
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core spectroscopic techniques used for the identification and characterization of this compound. It details the experimental protocols and presents key analytical data derived from Ultraviolet-Visible (UV-Vis) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy. Furthermore, it discusses the application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in the broader context of reactive dye analysis.
Introduction to this compound
This compound (RB-224) is a synthetic dye belonging to the Triphenodioxazine class.[1][2] Its molecular formula is reported as C₂₆H₂₄Cl₂KN₄NaO₂₀S₆.[1][3] As with other reactive dyes, RB-224 forms a covalent bond with the substrate, making it highly stable and colorfast. Spectroscopic analysis is crucial for confirming its chemical identity, determining its purity, studying its degradation pathways, and detecting its presence in various matrices, such as textile effluents.
Spectroscopic Techniques for Compound Identification
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to analyze the chromophoric properties of this compound. The absorption of light in the visible region is responsible for its color. This technique is particularly useful for quantitative analysis and for monitoring decolorization or degradation processes, which are indicated by a shift or decrease in the intensity of the main absorption peak.
Quantitative Data: UV-Vis Spectroscopy
| Parameter | Wavelength (nm) | Reference |
| Maximum Absorbance (λmax) | 560 | [3][4][5] |
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of this compound by dissolving a known mass of the dye in deionized water or an appropriate buffer solution to a specific concentration (e.g., 100 mg/L).[3]
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes to ensure lamp stability.
-
Blank Measurement: Fill a quartz cuvette with the solvent (deionized water or buffer) used for the sample preparation. Place it in the spectrophotometer and record a baseline spectrum from 200 to 800 nm.[4]
-
Sample Measurement: Rinse the cuvette with the dye solution, then fill it with the this compound sample solution.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from 200 to 800 nm. The peak in the visible region corresponds to the λmax.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of bonds such as N-H, C=C, C-N, and S=O can be confirmed, providing structural evidence and confirming the sulfonic and aromatic nature of the dye.[3]
Quantitative Data: FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Bond | Functional Group Assignment | Reference |
| 3346 | N–H | Amine / Amide | [3] |
| 1681 | C=C | Aromatic Ring | [3] |
| 1458 | C–H | Alkane / Aromatic | [3] |
| 1251 | C–N | Aromatic Amine | [3] |
| 1020 | S=O | Sulfonic Acid / Sulfonate | [3] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Mix a small amount of the dried this compound powder with potassium bromide (KBr) powder in an agate mortar. The dye-to-KBr ratio should be approximately 1:100. Grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.
-
Sample Scan: Acquire the FT-IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups based on established correlation tables.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis. For complex molecules like reactive dyes, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.[6][7] This allows for the separation of the dye from other components in a mixture before it enters the mass spectrometer, which is essential for analyzing degradation products in environmental samples.[8][9]
General Experimental Protocol: LC-MS
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent compatible with the mobile phase (e.g., methanol or a water/acetonitrile mixture). The solution may need to be filtered through a 0.22 µm filter.[1]
-
Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., C18). Develop a gradient elution method to separate the analyte of interest.[7]
-
Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common method for analyzing polar, non-volatile compounds like reactive dyes.[6][7]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: A full scan spectrum is acquired to determine the molecular weight of the parent compound. Tandem MS (MS/MS) can be performed by selecting the parent ion, fragmenting it, and analyzing the resulting fragment ions to gain structural information.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure. However, the complexity and potentially low solubility of dyes like this compound can make obtaining and interpreting NMR spectra challenging. Isotopic labeling (e.g., with ¹³C or ¹⁵N) may be necessary for complex protein-dye interaction studies.[11]
General Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound sample (typically several milligrams) in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument Setup: Place the NMR tube containing the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: Acquire the NMR spectrum. This involves subjecting the sample to a strong magnetic field and radiofrequency pulses. The resulting signal (Free Induction Decay or FID) is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected.
-
Spectral Interpretation: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to deduce the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to resolve overlapping signals and establish connectivity between atoms.[11]
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Key functional groups of this compound identified by FT-IR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Role of Acinetobacter baumannii in decolorization of this compound dye and functional analysis of azoreductase gene - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of Acinetobacter baumannii in decolorization of this compound dye and functional analysis of azoreductase gene [irepository.uniten.edu.my]
- 6. Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Using NMR spectroscopy to investigate the role played by copper in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
Reactive blue 224 solubility in various organic and inorganic solvents.
An In-depth Technical Guide to the Solubility of C.I. Reactive Blue 224
For Researchers, Scientists, and Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. This compound (CAS: 122390-99-2). Due to the limited availability of specific quantitative data for this dye in public literature, this document synthesizes information based on its chemical structure, the known properties of its dye class, and general principles of solubility.
C.I. This compound is a complex triphenodioxazine-class reactive dye.[1][2] Its molecular formula, C₂₆H₂₄Cl₂KN₄NaO₂₀S₆, reveals a highly polar and ionic structure, largely due to the presence of multiple sulfonic acid groups.[2] These structural features are the primary determinants of its solubility profile. Reactive dyes are designed to be water-soluble for application in aqueous dyeing processes.[3] Their solubility is influenced by factors such as temperature, the presence of electrolytes, and co-solvents like urea.[4]
Solubility Data
Precise quantitative solubility values for this compound are not widely published. However, based on its chemical class and structure, a qualitative and estimated quantitative profile can be established. The table below summarizes the expected solubility in various solvent classes.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Estimated Values |
| Inorganic Polar | Water (H₂O) | High | The molecule contains multiple sulfonic acid groups, making it highly polar and readily soluble in water.[3][5] The solubility of reactive dyes in water can range from approximately 100 g/L to 400 g/L.[4][6] Electrolytes like sodium chloride or sodium sulphate will decrease its solubility.[4] |
| Organic Polar Protic | Ethanol, Methanol | Low to Moderate | Anthraquinone reactive dyes, which share some structural similarities, are partially soluble in ethanol.[7] Complete solubility is unlikely, but some dissolution is expected due to the polarity imparted by hydroxyl groups. |
| Organic Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Low to Moderate | While less effective than water, polar aprotic solvents may dissolve some of the dye. Compatibility tests are essential for specific applications.[8] |
| Organic Non-Polar | Toluene, Hexane, Carbon Tetrachloride (CCl₄) | Very Low / Insoluble | The dye's high polarity and ionic nature make it incompatible with non-polar solvents.[7] It is expected to be practically insoluble in hydrocarbons and chlorinated solvents.[8] |
Experimental Protocol: Determination of Aqueous Solubility via Spectrophotometry
This protocol outlines a standard laboratory method for quantitatively determining the solubility of a water-soluble dye like this compound. The principle involves creating a saturated solution, separating the undissolved solid, and then measuring the concentration of the dissolved dye in the supernatant using UV-Visible spectrophotometry and the Beer-Lambert Law.
1. Preparation of Calibration Curve: a. Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L) in deionized water. b. Create a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 20 mg/L). c. Measure the absorbance of each dilution at the dye's maximum absorbance wavelength (λ_max), determined by a preliminary spectral scan. d. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
2. Saturation of Solution: a. Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., deionized water) in a sealed container, such as a screw-cap vial or flask. b. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) using a magnetic stirrer or mechanical shaker to ensure equilibrium is reached.
3. Separation of Undissolved Solid: a. Allow the suspension to settle. b. To separate the saturated supernatant from the excess solid dye, centrifuge the mixture at high speed (e.g., 5000 rpm for 15 minutes). c. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm pore size) to ensure all particulate matter is removed.
4. Analysis and Calculation: a. Carefully extract a precise volume of the clear, saturated supernatant. b. Dilute the supernatant with the solvent to a concentration that falls within the linear range of the previously prepared calibration curve. A significant dilution will likely be necessary. c. Measure the absorbance of the diluted sample at λ_max using a spectrophotometer. d. Use the equation from the calibration curve to calculate the concentration of the diluted sample. e. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the dye's solubility at that specific temperature.
Visualizations
The following diagrams illustrate the logical workflow for determining dye solubility.
Caption: Workflow for Spectrophotometric Solubility Determination.
Caption: Logic for Qualitative Solubility Assessment.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. textilelearner.net [textilelearner.net]
- 4. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. mdpi.com [mdpi.com]
- 6. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. researchgate.net [researchgate.net]
- 8. A Beginner’s Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
Navigating the Environmental Fate of Reactive Blue 224: A Technical Guide
An In-depth Examination of the Biodegradability, Degradation Pathways, and Ecotoxicity of a Prevalent Triphenodioxazine Dye
Introduction
Reactive Blue 224 (RB 224) is a widely used triphenodioxazine dye in the textile industry, prized for its vibrant color and covalent bonding to fibers, which imparts excellent wash fastness. However, the very stability that makes it desirable in dyeing processes contributes to its persistence in the environment. Inefficient fixation during dyeing leads to the discharge of significant quantities of RB 224 into wastewater, posing a considerable environmental challenge due to its potential toxicity, mutagenicity, and the aesthetic pollution of water bodies.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of this compound, intended for researchers, environmental scientists, and professionals in drug development and textile manufacturing.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for predicting its environmental behavior and developing effective remediation strategies.
| Property | Value | Reference |
| Chemical Class | Triphenodioxazine | [3] |
| Molecular Formula | C26H24Cl2K1N4Na1O20S6 | [3] |
Biodegradation of this compound
The microbial breakdown of this compound offers a promising, environmentally friendly approach to its removal from wastewater. Research has primarily focused on bacterial degradation, with a notable emphasis on the capabilities of Acinetobacter baumannii.
Bacterial Degradation by Acinetobacter baumannii
Acinetobacter baumannii, a gram-negative bacterium, has demonstrated significant potential for the decolorization and degradation of this compound.[1]
Quantitative Data on Biodegradation by Acinetobacter baumannii
| Parameter | Optimal Condition/Value | Incubation Time | Reference |
| Decolorization Efficiency | 91% | 24 hours | [1] |
| pH | 6 | 24 hours | [1] |
| Temperature | 37°C | 24 hours | [1] |
| Initial Dye Concentration | 100 mg/L | 24 hours | [1] |
| Decolorization Rate at 100 mg/L | 52% | 6 hours | [1] |
| 72% | 12 hours | [1] | |
| 76% | 16 hours | [1] | |
| 91% | 24 hours | [1] |
Experimental Protocol: Biodegradation of this compound by Acinetobacter baumannii
This protocol is based on the methodology described in the study by Ullah et al. (2024).[1]
1. Materials and Reagents:
- Acinetobacter baumannii 1005 strain
- Luria-Bertani (LB) broth
- This compound
- Sterile 250 mL Erlenmeyer flasks
- Shaking incubator
- Centrifuge
- UV-Vis Spectrophotometer
2. Procedure:
- Prepare a stock solution of this compound and sterilize by filtration.
- Inoculate 50 mL of sterile LB broth in a 250 mL Erlenmeyer flask with a 1% overnight culture of A. baumannii.
- Add this compound to the culture to a final concentration of 100 mg/L.
- Incubate the flask at 37°C in a shaking incubator at 120 rpm for 24 hours.
- At designated time intervals (e.g., 6, 12, 16, 24 hours), withdraw a 3 mL aliquot of the culture.
- Centrifuge the aliquot at 10,000 rpm for 10 minutes to pellet the bacterial cells.
- Measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax = 560 nm) using a UV-Vis spectrophotometer.
- Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Analytical Confirmation of Biodegradation:
-
UV-Visible Spectroscopy: A shift in the maximum absorbance peak from 560 nm to 400 nm indicates the breakdown of the dye's chromophore.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the FTIR spectrum, such as the disappearance or alteration of peaks corresponding to functional groups of the dye molecule, confirm its biodegradation.[1]
The Role of Azoreductase:
The biodegradation of azo dyes by bacteria is often initiated by the enzymatic cleavage of the azo bond (-N=N-). While this compound is a triphenodioxazine dye, the enzymatic machinery of some bacteria, like the azoreductase from Acinetobacter baumannii, has been implicated in its degradation.[1][3] This enzyme, a flavin-free NADH-dependent reductase, plays a crucial role in the initial breakdown of the dye molecule.[1] A gene of approximately 600 bp encoding for azoreductase has been identified in A. baumannii 1005 and shows 100% homology with the azoreductase gene in A. baumannii (CP043180).[1]
Logical Flow of Biodegradation Analysis:
Caption: Workflow for the analysis of this compound biodegradation.
Abiotic Degradation of this compound
In addition to biological processes, abiotic methods, particularly Advanced Oxidation Processes (AOPs), have been investigated for the degradation of reactive dyes. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and break down the complex dye molecules.
Commonly Studied AOPs for Reactive Dyes:
-
Photocatalysis: This process utilizes a semiconductor catalyst (e.g., TiO2) and a light source (e.g., UV light) to generate hydroxyl radicals.
-
Fenton and Photo-Fenton Processes: These methods involve the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light.
-
Sonocatalysis: This technique uses ultrasound to induce acoustic cavitation, which can generate hydroxyl radicals and enhance the efficiency of other AOPs.
-
Ozonation: Ozone (O3) is a powerful oxidizing agent that can directly react with the dye molecule or decompose to form hydroxyl radicals.
While specific quantitative data and detailed protocols for the abiotic degradation of this compound are limited in the available literature, the general principles of these AOPs are applicable.
Conceptual Experimental Setup for Photocatalytic Degradation:
Caption: A conceptual diagram of a photocatalytic degradation experimental setup.
Degradation Pathway
The complete elucidation of the degradation pathway of this compound is an area that requires further research. However, based on the analysis of related dye structures and the known mechanisms of microbial and chemical degradation, a proposed pathway can be conceptualized. The initial step in biodegradation likely involves the enzymatic cleavage of susceptible bonds within the triphenodioxazine chromophore by enzymes such as azoreductase.[1] Subsequent steps would involve the breakdown of the resulting aromatic amines into smaller, less complex molecules, and ultimately, mineralization to CO2, H2O, and inorganic salts. For abiotic degradation via AOPs, the highly reactive hydroxyl radicals would indiscriminately attack the dye molecule, leading to hydroxylation, ring opening, and eventual mineralization.
Ecotoxicity of this compound and its Degradation Products
Experimental Protocol: Acute Toxicity Test using Daphnia magna
This protocol is a generalized procedure based on standard methods for aquatic toxicity testing.
1. Materials and Reagents:
- Daphnia magna neonates (<24 hours old)
- Reconstituted hard water (or other suitable culture medium)
- This compound stock solution
- Degraded RB 224 solution (from biodegradation or abiotic treatment)
- Glass beakers or test tubes
- Pipettes
2. Procedure:
- Prepare a series of dilutions of the test substance (RB 224 or its degradation products) in the culture medium. A geometric series of concentrations is recommended.
- Include a control group with only the culture medium.
- Place a specific number of Daphnia magna neonates (e.g., 10) into each test vessel containing the different concentrations of the test substance.
- Incubate the test vessels under controlled conditions (e.g., 20 ± 2°C, 16:8 hour light:dark cycle) for 48 hours.
- At 24 and 48 hours, observe and record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- Calculate the percentage of immobilization for each concentration.
- Determine the 48-hour EC50 (the concentration that causes immobilization in 50% of the test organisms) using statistical methods such as probit analysis.
Experimental Protocol: Phytotoxicity Test using Vigna radiata (Mung Bean)
This protocol is a generalized procedure for assessing the impact of substances on seed germination and plant growth.
1. Materials and Reagents:
- Vigna radiata seeds
- Petri dishes with filter paper
- This compound solution
- Degraded RB 224 solution
- Distilled water (control)
- Incubator
2. Procedure:
- Surface sterilize the Vigna radiata seeds.
- Place a sterile filter paper in each petri dish.
- Moisten the filter paper with a specific volume of the test solution (different concentrations of RB 224 or its degradation products) or distilled water (control).
- Place a predetermined number of seeds (e.g., 10) in each petri dish.
- Incubate the petri dishes in the dark at a controlled temperature (e.g., 25 ± 2°C) for a specific period (e.g., 72 hours).
- After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.
- Calculate the germination index and vigor index to assess the phytotoxicity.
Studies on other reactive dyes have shown that while the parent dye can exhibit toxicity, the degradation products are often less toxic, indicating successful detoxification through the treatment process.[4]
Future Research Directions
While significant progress has been made in understanding the environmental fate of this compound, several knowledge gaps remain. Future research should focus on:
-
Quantitative Analysis of Degradation Byproducts: Detailed identification and quantification of the intermediate and final products of both biotic and abiotic degradation are crucial for a complete understanding of the degradation pathway and a thorough risk assessment.
-
Elucidation of the Complete Degradation Pathway: Further studies using advanced analytical techniques like high-resolution mass spectrometry are needed to map the complete degradation pathway of this compound under different conditions.
-
Investigation of a Wider Range of Microorganisms: Exploring the potential of other bacteria, fungi, and algae for the degradation of this compound could lead to the discovery of more efficient and robust bioremediation strategies.
-
Optimization of Abiotic Degradation Processes: Systematic studies are required to determine the optimal conditions for the efficient degradation of this compound using various AOPs.
-
Comprehensive Ecotoxicity Assessment: Conducting standardized ecotoxicity tests to determine the specific LC50 and EC50 values for this compound and its identified degradation products is essential for accurate environmental risk assessment.
Conclusion
This compound, a widely used triphenodioxazine dye, presents a notable environmental challenge due to its persistence and potential toxicity. This technical guide has summarized the current knowledge on its environmental fate and biodegradability. Bioremediation using Acinetobacter baumannii has been shown to be a highly effective method for the decolorization and degradation of this dye, with the azoreductase enzyme playing a key role. Abiotic methods, particularly advanced oxidation processes, also hold promise for its removal from wastewater. However, a comprehensive understanding of the degradation pathways and the ecotoxicity of the parent dye and its byproducts requires further investigation. Continued research in these areas will be instrumental in developing sustainable and effective strategies for managing the environmental impact of this compound.
References
- 1. Role of Acinetobacter baumannii in decolorization of this compound dye and functional analysis of azoreductase gene - Journal of King Saud University - Science [jksus.org]
- 2. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Dyeing Cellulosic Fibers with Reactive Blue 224
Introduction
Reactive Blue 224 is a reactive dye used for dyeing cellulosic fibers such as cotton, linen, and viscose. Reactive dyes are known for forming a covalent bond with the fiber, resulting in excellent wash fastness.[1] This document provides a standard laboratory protocol for the application of this compound on cellulosic fibers using an exhaustion dyeing method. The procedure outlines the necessary steps from pre-treatment of the fabric to the final post-dyeing wash.
Data Presentation: Typical Dyeing Parameters
The following table summarizes the key quantitative parameters for dyeing cellulosic fibers with this compound. These values are representative and may be adjusted based on the specific substrate, desired shade depth, and available equipment.
| Parameter | Value | Unit | Notes |
| Dye Concentration | 1 - 4 | % o.w.f. | On the weight of the fabric |
| Liquor Ratio | 1:10 - 1:20 | - | Ratio of the weight of the goods to the volume of the dyebath |
| Glauber's Salt (Na₂SO₄) | 40 - 80 | g/L | Acts as an electrolyte to promote dye exhaustion |
| Soda Ash (Na₂CO₃) | 15 - 20 | g/L | Used as the fixing agent to raise the pH |
| Dyeing Temperature | 60 | °C | Optimal temperature for dye fixation[2][3] |
| Exhaustion Time | 30 - 45 | minutes | Time for the dye to migrate from the dyebath to the fiber |
| Fixation Time | 45 - 60 | minutes | Time for the covalent bond formation between the dye and fiber[3][4] |
| Initial pH | 6.0 - 7.0 | - | pH of the dyebath during the exhaustion phase |
| Fixation pH | 10.5 - 11.5 | - | pH of the dyebath after the addition of alkali |
Experimental Protocol: Exhaustion Dyeing Method
This protocol details the step-by-step procedure for dyeing cellulosic fibers with this compound in a laboratory setting.
1. Pre-treatment of Cellulosic Fibers:
-
Ensure the cellulosic fabric is properly scoured and bleached to remove impurities and achieve good absorbency.
-
The fabric should be wetted out before introducing it to the dyebath.
2. Dyebath Preparation:
-
Calculate the required amount of water for the desired liquor ratio.
-
Weigh the required amount of this compound dye based on the weight of the fabric and the desired shade percentage.
-
Make a stock solution of the dye by pasting it with a small amount of cold water and then dissolving it in hot water (at approximately 50°C).
-
Weigh the required amount of Glauber's salt and dissolve it in the dyebath.
-
Add a sequestering agent if hard water is being used.
3. Dyeing Procedure:
-
Set the dyebath at room temperature.
-
Add the dissolved dye solution to the dyebath.
-
Introduce the wetted fabric into the dyebath.
-
Start the dyeing machine and run for 10 minutes to ensure even distribution of the dye.
-
Add the dissolved Glauber's salt.
-
Raise the temperature of the dyebath to 60°C at a rate of 1.5°C per minute.[3]
-
Run the machine at 60°C for 30-45 minutes to allow for dye exhaustion.
-
Add the pre-dissolved soda ash to the dyebath to initiate dye fixation.
-
Continue the dyeing process at 60°C for another 45-60 minutes for fixation.[3][4]
4. Post-dyeing Treatment:
-
Drain the dyebath.
-
Rinse the dyed fabric with cold water for 10 minutes.[3]
-
Perform a hot wash at 50°C for 10 minutes.[3]
-
Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L) at 45°C for 10 minutes.[3]
-
Carry out a soaping treatment with a suitable soaping agent (e.g., 2 g/L) at 90°C for 10 minutes to remove any unfixed dye.[3]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Squeeze the excess water and air dry the fabric.
Visualizations
Caption: Experimental workflow for dyeing cellulosic fibers.
References
- 1. fsw.cc [fsw.cc]
- 2. researchgate.net [researchgate.net]
- 3. Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composite high-light blue reactive dye and application thereof - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Reactive Blue 224 in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Reactive Blue 224 as a ligand in affinity chromatography for the purification of proteins, particularly enzymes and albumin. Due to the limited availability of specific quantitative data for this compound, information from closely related and structurally similar triazine dyes, such as Cibacron Blue F3GA and other Reactive Blue dyes, has been used to provide representative examples and starting points for experimental design.
Introduction to this compound Affinity Chromatography
This compound is a synthetic triazine dye that can be effectively used as a pseudo-affinity ligand in chromatography.[1][2][3] The principle of this technique lies in the specific and reversible binding of proteins to the dye molecule, which is covalently immobilized onto a solid support matrix, typically agarose beads.[4] This method offers several advantages, including low cost, ease of ligand immobilization, high stability of the affinity matrix, and a broad range of protein binding capabilities.[2][3][5] Reactive dyes like this compound are particularly effective for the purification of nucleotide-dependent enzymes (e.g., dehydrogenases, kinases) and albumin.[6][7]
The interaction between the dye and proteins is complex and can involve a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[5] The triazine core of the dye mimics the structure of nucleotide cofactors, leading to specific binding at the active sites of many enzymes.
Key Applications
-
Enzyme Purification: Particularly effective for enzymes that utilize NAD+, NADP+, or ATP as cofactors, such as dehydrogenases and kinases.
-
Albumin Removal: High binding affinity for serum albumin makes it a valuable tool for depleting this abundant protein from plasma or serum samples to enrich for lower-abundance proteins.[6][7]
-
Purification of Interferons and other plasma proteins.
Data Presentation: Performance of Triazine Dye Affinity Chromatography
The following table summarizes typical performance data for the purification of common proteins using triazine dye affinity chromatography. This data is representative of what can be expected when using a well-optimized protocol with a Reactive Blue dye.
| Target Protein | Source | Matrix | Binding Capacity (mg/mL) | Purification Factor (-fold) | Recovery (%) | Reference |
| Lactate Dehydrogenase | Bovine Heart | Blue MX-R Agarose | ~5-10 | 15-25 | > 80 | [1] |
| Serum Albumin | Human Plasma | Cibacron Blue F3G-A Sepharose | ~10-20 | > 10 | > 90 | [6][7] |
| 6-Phosphogluconate Dehydrogenase | Bacillus stearothermophilus | Procion Red HE-3B-Sepharose | Not Specified | ~260 | 62 |
Experimental Protocols
Protocol 1: Immobilization of this compound on Agarose Beads
This protocol describes the covalent coupling of this compound to a cross-linked agarose support.
Materials:
-
Cross-linked Agarose Beads (e.g., Sepharose CL-6B)
-
This compound
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Urea
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Buchner Funnel and Vacuum Flask
-
Shaking Incubator or Overhead Stirrer
Methodology:
-
Matrix Preparation: Swell 10 g of dry agarose beads in 200 mL of distilled water for at least 1 hour. Wash the swollen beads extensively with distilled water on a Buchner funnel.
-
Dye Solution Preparation: Prepare a 1% (w/v) solution of this compound in distilled water.
-
Coupling Reaction:
-
Suspend the washed agarose beads in 100 mL of the 1% this compound solution.
-
Add Sodium Chloride to a final concentration of 20 g/L and stir gently for 30 minutes at room temperature.
-
Increase the temperature to 60°C and add Sodium Carbonate to a final concentration of 20 g/L.
-
Continue the reaction with gentle stirring for 2 hours at 60°C.
-
-
Washing the Affinity Matrix:
-
After the coupling reaction, cool the suspension and collect the beads by filtration.
-
Wash the beads sequentially with:
-
1 L of distilled water.
-
500 mL of 1 M NaCl.
-
500 mL of a solution containing 6 M Urea and 0.5 M NaOH to remove non-covalently bound dye.
-
Distilled water until the filtrate is colorless and the pH is neutral.
-
Finally, wash with 20% ethanol for storage.
-
-
-
Storage: Store the prepared this compound-agarose matrix in 20% ethanol at 4°C.
Protocol 2: Affinity Chromatography of Lactate Dehydrogenase (LDH)
This protocol provides a general procedure for the purification of Lactate Dehydrogenase from a crude cell lysate.
Materials:
-
This compound-Agarose Matrix
-
Chromatography Column
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5
-
Elution Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl. For specific elution, 5 mM NADH in the binding buffer can be used.[8]
-
Regeneration Buffer: 2 M NaCl in Binding Buffer
-
Crude LDH extract, clarified by centrifugation or filtration.
-
Spectrophotometer and reagents for LDH activity assay.
Methodology:
-
Column Packing and Equilibration:
-
Pack a chromatography column with the prepared this compound-agarose matrix.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer at a flow rate of 1 mL/min.
-
-
Sample Application:
-
Apply the clarified crude LDH extract to the column at a low flow rate (e.g., 0.5 mL/min) to allow for maximum binding.
-
-
Washing:
-
Wash the column with 10-15 CV of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound LDH from the column using the Elution Buffer. A linear gradient of 0-1 M NaCl in the Binding Buffer can be used for better resolution. Alternatively, specific elution with NADH can be performed.[8]
-
Collect fractions and measure both protein concentration (A280) and LDH activity.
-
-
Regeneration and Storage:
-
Regenerate the column by washing with 5 CV of Regeneration Buffer, followed by 10 CV of Binding Buffer.
-
For long-term storage, wash the column with 20% ethanol and store at 4°C.
-
Visualizations
Caption: Workflow for this compound Immobilization.
Caption: Affinity Chromatography Workflow and Interactions.
References
- 1. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 2. Dye-Ligand Affinity Chromatography for Protein Separation and Purification | Springer Nature Experiments [experiments.springernature.com]
- 3. The applications of reactive dyes in enzyme and protein downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein purification by dye-ligand chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazine dye binding of human alpha-fetoprotein and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Covalent Immobilization of Reactive Blue 224 onto Polymer Surfaces
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the covalent immobilization of Reactive Blue 224, a monochlorotriazine dye, onto polymer surfaces. This process yields a stable, functionalized surface with a broad range of applications in biotechnology and drug development, particularly in affinity chromatography and biosensing.
Introduction
This compound is a synthetic dye that can be covalently attached to polymer surfaces, creating a robust platform for various biochemical applications. The dye's triazine group reacts with nucleophilic functional groups, such as primary amines, on the polymer surface to form a stable covalent bond. This immobilization strategy prevents leaching of the dye, ensuring the longevity and reusability of the functionalized surface.
The resulting dye-functionalized polymer surfaces are particularly valuable in drug development for applications such as:
-
Affinity Chromatography: The immobilized dye acts as a pseudo-affinity ligand, capable of binding a variety of proteins, most notably albumin. This is highly useful for the depletion of high-abundance proteins like serum albumin from biological samples, which is often a necessary step for the detection of low-abundance biomarkers.[1][2]
-
Biosensors: The interaction of proteins with the immobilized dye can be monitored using various detection techniques, such as surface plasmon resonance, to create sensitive biosensors for diagnostic and research purposes.[3]
-
Enzyme Immobilization: The dye can act as a linker for the subsequent immobilization of enzymes, creating reusable biocatalysts.
Principle of Covalent Immobilization
The covalent immobilization of this compound onto a polymer surface is typically a two-step process:
-
Surface Activation: The polymer surface is first modified to introduce reactive functional groups. A common and effective method is plasma treatment or chemical modification to introduce primary amine (-NH2) groups.
-
Dye Coupling: The amine-functionalized polymer is then reacted with this compound. The monochlorotriazine ring of the dye undergoes a nucleophilic substitution reaction with the primary amine groups on the polymer surface, forming a stable covalent bond.[4] This reaction is typically carried out under alkaline conditions to facilitate the deprotonation of the amine groups, enhancing their nucleophilicity.
Experimental Protocols
This section details the protocols for the surface activation of a polymer and the subsequent covalent immobilization of this compound.
Materials and Reagents
-
Polymer substrate (e.g., polystyrene, polymethyl methacrylate, or other suitable polymer)
-
This compound
-
For Plasma Activation:
-
Plasma cleaner/reactor
-
Ammonia (NH3) gas or a mixture of nitrogen and hydrogen gas
-
-
For Chemical Amination (alternative to plasma activation):
-
Ethylenediamine
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Sodium carbonate (Na2CO3)
-
Sodium bicarbonate (NaHCO3)
-
Sodium chloride (NaCl)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Spectrophotometer
-
Shaker or orbital mixer
Protocol 1: Surface Activation of Polymer via Plasma Treatment
This protocol describes the introduction of amine groups onto the polymer surface using a plasma reactor.
-
Cleaning: Thoroughly clean the polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.
-
Plasma Treatment:
-
Place the cleaned polymer substrate into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of <100 mTorr.
-
Introduce ammonia (NH3) gas at a controlled flow rate.
-
Apply radiofrequency (RF) power (e.g., 50-100 W) to generate the plasma.
-
Treat the surface for a specified time (e.g., 1-5 minutes).
-
After treatment, vent the chamber and remove the amine-functionalized polymer.
-
Protocol 2: Covalent Immobilization of this compound
This protocol details the coupling of this compound to the amine-functionalized polymer surface.
-
Prepare Dye Solution: Prepare a 1 mg/mL solution of this compound in a 0.1 M carbonate-bicarbonate buffer (pH 9.5).
-
Immobilization Reaction:
-
Immerse the amine-functionalized polymer substrate in the this compound solution.
-
Incubate at room temperature (25°C) for 2-4 hours with gentle agitation.
-
-
Washing:
-
After incubation, remove the polymer from the dye solution.
-
Wash the surface extensively with DI water to remove any non-covalently bound dye.
-
Wash with a high salt solution (e.g., 1 M NaCl) to remove any ionically bound dye.
-
Finally, rinse with DI water and dry under a stream of nitrogen.
-
-
Storage: Store the this compound-immobilized polymer at 4°C in a dry, dark environment.
Characterization and Quantitative Analysis
The success of the immobilization can be verified and quantified using several analytical techniques.
| Parameter | Method | Typical Results/Observations |
| Surface Amine Group Density | X-ray Photoelectron Spectroscopy (XPS) | Detection of N1s peak, indicating the presence of nitrogen from amine groups. |
| Toluidine Blue O (TBO) Staining | Colorimetric quantification of surface amine groups. | |
| Immobilized Dye Concentration | UV-Vis Spectroscopy | Measurement of the absorbance of the immobilized dye on the surface. |
| Ellipsometry | Measurement of the increase in film thickness after dye immobilization. | |
| Surface Wettability | Contact Angle Measurement | A decrease in contact angle after plasma treatment indicates increased hydrophilicity. |
| Surface Morphology | Atomic Force Microscopy (AFM) | Visualization of changes in surface roughness and topography. |
Table 1: Methods for Characterization of Functionalized Polymer Surfaces.
Application Example: Albumin Depletion from Serum
This protocol provides an example of using the this compound-immobilized surface for the depletion of albumin from a serum sample.
Materials
-
This compound-immobilized polymer beads or surface
-
Human serum sample
-
Binding Buffer: Phosphate buffered saline (PBS), pH 7.4
-
Elution Buffer: 1 M NaCl in PBS, pH 7.4
-
SDS-PAGE analysis equipment and reagents
Protocol
-
Equilibration: Equilibrate the this compound-immobilized surface with Binding Buffer for 15 minutes.
-
Sample Loading: Dilute the human serum sample 1:10 in Binding Buffer and apply it to the functionalized surface.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle mixing to allow for albumin binding.
-
Collection of Flow-through: Collect the unbound fraction (flow-through). This fraction is now depleted of albumin.
-
Washing: Wash the surface with Binding Buffer to remove any non-specifically bound proteins.
-
Elution (Optional): To regenerate the surface, elute the bound albumin using the Elution Buffer.
-
Analysis: Analyze the original serum, the albumin-depleted flow-through, and the eluted fraction by SDS-PAGE to confirm the specific removal of albumin.
| Parameter | Typical Value | Reference |
| Albumin Binding Capacity | 10 - 20 mg/mL of beads | [2] |
| Albumin Depletion Efficiency | > 95% | [1] |
| Reusability | At least 10 cycles with minimal loss of binding capacity | [1] |
Table 2: Performance Characteristics of Reactive Blue-Functionalized Surfaces for Albumin Depletion.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low dye immobilization | Incomplete surface activation | Optimize plasma treatment time and power. Ensure a clean polymer surface before activation. |
| Incorrect pH of dye solution | Ensure the pH of the carbonate-bicarbonate buffer is around 9.5. | |
| High non-specific protein binding | Insufficient washing | Increase the stringency of the washing steps, including the use of a high salt wash. |
| Hydrophobic interactions | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the binding and washing buffers. | |
| Low albumin binding capacity | Low density of immobilized dye | Increase the concentration of this compound during immobilization or optimize the reaction time. |
| Inappropriate binding conditions | Optimize the pH and ionic strength of the binding buffer. |
Table 3: Troubleshooting Guide.
Conclusion
The covalent immobilization of this compound onto polymer surfaces provides a versatile and stable platform for a variety of applications in research and drug development. The detailed protocols and application examples provided in this document offer a comprehensive guide for scientists to successfully functionalize polymer surfaces and utilize them for tasks such as affinity purification and biosensing. The robustness and reusability of these surfaces make them a cost-effective and efficient tool in the modern laboratory.
References
- 1. Human serum albumin depletion based on dye ligand affinity chromatography via magnetic microcryogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective depletion of albumin using a new peptide-based affinity medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Laccase Enzymes as Bio-Receptors for the Organic Dye Methylene Blue in a Surface Plasmon Resonance Biosensor [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application of Reactive blue 224 for staining proteins in polyacrylamide gels.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The visualization of proteins following separation by polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique in proteomics and molecular biology. While traditional staining methods like Coomassie Brilliant Blue and silver staining are widely used, there is a growing interest in alternative dyes with unique properties. This document explores the hypothetical application of Reactive Blue 224, a triazine-based reactive dye, for the covalent staining of proteins in polyacrylamide gels.
Reactive dyes, commonly employed in the textile industry, form stable, covalent bonds with macromolecules. This characteristic presents a potential advantage in protein staining by offering irreversible labeling and potentially high sensitivity. The protocol outlined below is based on the general principles of reactive dye chemistry and established protein staining methodologies, as direct, validated protocols for the use of this compound in this specific application are not widely documented in scientific literature.
Principle of Covalent Staining
This compound, as a triazine-based reactive dye, is presumed to form a covalent bond with proteins under alkaline conditions. The reactive group of the dye is expected to undergo a nucleophilic substitution reaction with the primary amine groups of lysine residues and the N-terminal α-amino group of proteins. This results in the permanent attachment of the dye to the protein, offering a potentially robust and sensitive detection method.
Disclaimer: The following protocols and data are presented as a theoretical guide for research purposes. Optimization will be necessary for specific applications and protein samples.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the potential performance of this compound in comparison to standard protein staining methods. These values are for illustrative purposes and should be experimentally verified.
Table 1: Comparison of Staining Method Characteristics
| Feature | This compound (Hypothetical) | Coomassie Brilliant Blue R-250 | Silver Staining |
| Staining Time | 1-2 hours | 2-4 hours | 1-2 hours |
| Destaining Time | Minimal to none | 4-12 hours | Not applicable |
| Linear Dynamic Range | Moderate | Good | Narrow |
| Sensitivity (per band) | ~10-20 ng | ~30-100 ng | ~0.5-5 ng |
| Reversibility | No (Covalent) | No | No |
| Mass Spectrometry Compatibility | Potentially compatible (with optimization) | Yes | Limited (protocol dependent) |
| Ease of Use | Moderate | Simple | Complex |
| Cost | Moderate | Low | Moderate |
Table 2: Hypothetical Performance Metrics of this compound Staining
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 15 ng | For Bovine Serum Albumin (BSA) |
| Limit of Quantification (LOQ) | 45 ng | For Bovine Serum Albumin (BSA) |
| Linearity (R²) | > 0.98 | Over a concentration range of 50-1000 ng |
| Intra-assay Precision (%CV) | < 10% | |
| Inter-assay Precision (%CV) | < 15% |
Experimental Protocols
Protocol 1: Post-Electrophoresis Covalent Staining with this compound
This protocol describes a hypothetical method for staining proteins with this compound after separation by SDS-PAGE.
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid
-
Staining Solution: 0.1% (w/v) this compound in 100 mM sodium carbonate buffer, pH 10.0
-
Wash Solution: 10% (v/v) acetic acid
-
Deionized water
Procedure:
-
Fixation: Following electrophoresis, place the gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel. Incubate for 30-60 minutes with gentle agitation. This step removes SDS and fixes the proteins within the gel matrix.
-
Washing: Decant the Fixing Solution and wash the gel with deionized water three times for 10 minutes each with gentle agitation.
-
Staining: Decant the water and add the Staining Solution. Ensure the gel is fully submerged. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Decant the Staining Solution. Wash the gel with the Wash Solution for 10-15 minutes with gentle agitation to remove excess, unbound dye and reduce background.
-
Final Wash: Decant the Wash Solution and wash the gel with deionized water for 5-10 minutes.
-
Imaging: The gel can now be imaged using a standard white light transilluminator or gel documentation system.
Protocol 2: Pre-Electrophoresis Covalent Staining (Pre-Staining) with this compound
This protocol outlines a hypothetical method for covalently labeling proteins with this compound before electrophoresis.[1][2][3]
Materials:
-
Protein sample
-
This compound
-
Labeling Buffer: 100 mM sodium carbonate buffer, pH 10.0
-
2x Laemmli sample buffer
-
Stopping Solution: 1 M Tris-HCl, pH 6.8
Procedure:
-
Protein Preparation: Prepare the protein sample in a microcentrifuge tube.
-
Labeling Reaction: Add an equal volume of Labeling Buffer to the protein sample. Add this compound to a final concentration of 1-2 mg/mL.
-
Incubation: Incubate the reaction mixture at 60°C for 1 hour.[1]
-
Stopping the Reaction: Add a small volume of Stopping Solution to quench the reaction.
-
Sample Preparation for PAGE: Add an equal volume of 2x Laemmli sample buffer to the labeled protein sample. Heat at 95°C for 5 minutes.
-
Electrophoresis: Load the pre-stained protein samples onto a polyacrylamide gel and perform electrophoresis as usual.
-
Visualization: The protein bands can be visualized directly as they separate on the gel.
Visualizations
Caption: Post-electrophoresis staining workflow with this compound.
Caption: Pre-electrophoresis staining (pre-staining) workflow.
Caption: Mechanism of covalent protein staining by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Remazol Brilliant Blue as a pre-stain for the immediate visualization of human serum proteins on polyacrylamide gel disc electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Remazol Brilliant Blue as a pre-stain for the immediate visualization of human serum proteins on polyacrylamide gel disc electrophoresis. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Reactive Blue 224 as a Model Pollutant for Wastewater Treatment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The textile industry is a major contributor to water pollution, releasing large volumes of effluents containing synthetic dyes that are often toxic, mutagenic, and carcinogenic.[1] Reactive dyes, such as Reactive Blue 224 (RB-224), are particularly problematic due to their complex aromatic structures, high water solubility, and poor exhaustion rates during the dyeing process, leading to significant amounts being discharged into wastewater. The stable nature of these dyes makes them resistant to conventional wastewater treatment methods. This has necessitated the development of advanced and efficient remediation technologies.
This compound, a triphenodioxazine dye, serves as an excellent model pollutant for wastewater treatment research due to its vibrant color, which allows for easy spectrophotometric quantification, and its representative complex structure.[2][3] This document provides detailed application notes and experimental protocols for utilizing RB-224 in studies focused on wastewater remediation.
Chemical Properties of this compound
This compound is a synthetic dye with a greenish-light blue color.[4] It is known for its good light and perspiration fastness.[4]
| Property | Value |
| CAS Number | 122390-99-2[5] |
| Molecular Structure | Triphenodioxazine Class[2] |
| Molecular Formula | C26H24Cl2KN4NaO20S6[3] |
| Appearance | Greenish light blue solid[4] |
| Water Solubility | 8 g/L at 20°C[5] |
| Density | 1.909 g/cm³ at 20°C[5] |
The Problem of Textile Dye Effluents
The discharge of untreated or inadequately treated textile wastewater poses a significant threat to aquatic ecosystems and human health. The intense coloration of the water reduces light penetration, inhibiting photosynthesis in aquatic plants. Furthermore, many synthetic dyes and their breakdown products are toxic and have been linked to various health issues. The logical relationship from industrial activity to environmental impact is outlined below.
Advanced Treatment Technologies for this compound Removal
Several advanced technologies have been investigated for the effective removal of this compound from wastewater. These primarily include biological degradation and Advanced Oxidation Processes (AOPs).
Data Presentation: Efficacy of Treatment Methods
The following table summarizes the quantitative data from various studies on the removal of this compound using different treatment technologies.
| Treatment Method | Organism/Catalyst | Initial RB-224 Conc. (mg/L) | pH | Temperature (°C) | Time | Removal Efficiency (%) | Reference |
| Biological Degradation | Acinetobacter baumannii | 100 | 6 | 37 | 24 h | 91 | [1] |
| Acinetobacter baumannii | 200 | 6 | 37 | 24 h | 60 | [1] | |
| Acinetobacter baumannii | 300 | 6 | 37 | 24 h | 39 | [1] | |
| Acinetobacter baumannii | 400 | 6 | 37 | 24 h | 19 | [1] | |
| Acinetobacter baumannii | 500 | 6 | 37 | 24 h | 11 | [1] | |
| Photocatalysis | ZnO-AAO | Not Specified | Not Specified | Not Specified | 70-90 min | 98.03 (for RB19) | [6] |
| Ag-doped ZnO | Not Specified | Not Specified | Not Specified | 90 min | 95 (for RB19) | [6] | |
| SmFeO3-rGO | Not Specified | Not Specified | Not Specified | Not Specified | 92.37 (for RB19) | [6] | |
| Advanced Oxidation (Fenton) | Fe²⁺/H₂O₂ | 100 | 3 | Room Temp. | Not Specified | >90 (color) | [7] |
Experimental Protocols
Biological Degradation of this compound using Acinetobacter baumannii
This protocol describes the use of Acinetobacter baumannii for the decolorization of this compound in a batch reactor system.
Materials:
-
Acinetobacter baumannii strain (e.g., isolated from industrial wastewater)
-
Nutrient broth
-
This compound stock solution (1 g/L)
-
Sterile conical flasks (250 mL)
-
Incubator shaker
-
UV-Vis Spectrophotometer
-
Centrifuge
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Protocol:
-
Inoculum Preparation:
-
Inoculate a single colony of A. baumannii into 50 mL of sterile nutrient broth.
-
Incubate at 37°C for 24 hours in an incubator shaker at 150 rpm to obtain a fresh culture.
-
Harvest the bacterial cells by centrifugation at 8000 rpm for 10 minutes.
-
Wash the cell pellet twice with sterile saline solution (0.85% NaCl) and resuspend in a small volume of saline to create a dense inoculum.
-
-
Decolorization Assay:
-
Prepare flasks containing 100 mL of sterile nutrient broth with the desired concentration of this compound (e.g., 100 mg/L).
-
Adjust the pH of the medium to 6.0 using 0.1 M HCl or 0.1 M NaOH.
-
Inoculate the flasks with 1% (v/v) of the prepared A. baumannii inoculum.
-
Incubate the flasks at 37°C under static or shaking conditions (as per experimental design) for 24 hours.
-
At regular time intervals (e.g., 0, 6, 12, 18, 24 hours), withdraw a 5 mL aliquot from each flask.
-
-
Analysis:
-
Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the bacterial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 560-595 nm) using a UV-Vis spectrophotometer.
-
Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Experimental Workflow for Biological Degradation:
References
- 1. Role of Acinetobacter baumannii in decolorization of this compound dye and functional analysis of azoreductase gene - Journal of King Saud University - Science [jksus.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. Cas 122390-99-2,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 122390-99-2 [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Degradation of Reactive Blue 224
Introduction
Reactive Blue 224 (RB-224) is a widely used azo dye in the textile industry, known for its vibrant color and strong fixation to fibers. However, the release of effluents containing this dye poses a significant environmental concern due to its persistence, potential toxicity, and the coloration of water bodies. Enzymatic degradation offers a promising, environmentally friendly alternative to conventional physicochemical treatment methods for the remediation of dye-contaminated wastewater. This document provides detailed application notes and protocols for the degradation of this compound using two key oxidoreductase enzymes: laccase and peroxidase.
Principle of Enzymatic Degradation
Both laccase and peroxidase catalyze the degradation of azo dyes through oxidative mechanisms, though their specific requirements differ.
-
Laccase: Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds by reducing molecular oxygen to water.[1] The degradation of azo dyes by laccase often involves the formation of phenoxy radicals, leading to the cleavage of the azo bond (-N=N-) and subsequent breakdown of the dye molecule.[1][2] This process can lead to the formation of less toxic phenolic compounds and, in some cases, polymerization of the degradation products.[2]
-
Peroxidase: Peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), utilize a co-substrate, typically hydrogen peroxide (H₂O₂), to oxidize substrates.[3] The enzyme is first oxidized by H₂O₂ and then, in its activated state, it oxidizes the dye molecule.[4][5] This can occur through either symmetric or asymmetric cleavage of the azo bond, breaking the chromophore and leading to decolorization.[3][6] The degradation pathway can involve several transformative steps, including deamination, desulfonation, and keto-oxidation.[6]
Data Presentation: Laccase vs. Peroxidase Degradation of Azo Dyes
The following tables summarize quantitative data on the degradation of reactive dyes by laccase and peroxidase from various studies. It is important to note that direct comparative data for this compound is limited, and thus, data for other reactive dyes are included to provide a general performance overview.
Table 1: Laccase-Mediated Degradation of Reactive Dyes
| Dye | Enzyme Source | Optimal pH | Optimal Temp. (°C) | Decolorization (%) | Time (h) | Reference |
| Reactive Black 5 | Immobilized Agaricus bisporus laccase | 6.0 | - | >90% | 4 | [7] |
| Reactive Blue 4 | Trametes versicolor laccase | - | - | ~80-90% | - | [8] |
| Mixed Azo Dyes | Pseudomonas mendocina laccase | 8.5 | 20 | 58.4% | 72 | [9] |
| Cibacron D-Blue SGL | Agaricus bisporus laccase | 6.0 | - | ~90% | 4 | [10] |
Table 2: Peroxidase-Mediated Degradation of Reactive Dyes
| Dye | Enzyme Source | Optimal pH | Optimal Temp. (°C) | Decolorization (%) | Time (h) | Reference |
| Reactive Blue 171 | Horseradish Peroxidase (HRP) | 4.0 | 40 | 81.4% | 2 | [11][12] |
| Reactive Blue 4 | Ginger Peroxidase (GP) | - | - | 99% (immobilized) | 3 | [13] |
| Crystal Ponceau 6R | Soybean Peroxidase (SBP) | - | - | 100% | < 0.02 (1 min) | [6] |
| General Azo Dyes | Bacterial Peroxidase | - | - | Variable | - | [14] |
Experimental Protocols
The following are generalized protocols for the enzymatic degradation of this compound. Researchers should optimize these conditions for their specific experimental setup.
Protocol for Laccase-Mediated Degradation of this compound
Materials:
-
This compound (RB-224) stock solution (e.g., 1 g/L in deionized water)
-
Laccase enzyme (e.g., from Trametes versicolor or a recombinant source)
-
Buffer solution (e.g., 0.1 M sodium acetate buffer for acidic pH, or 0.1 M potassium phosphate buffer for neutral to alkaline pH)
-
Spectrophotometer
-
Incubator/shaker
-
Standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixture:
-
In a suitable reaction vessel (e.g., a 50 mL flask), add a defined volume of buffer solution.
-
Add the RB-224 stock solution to achieve the desired final concentration (e.g., 100 mg/L). One study on RB-224 degradation used an initial concentration of 100 mg/L.[15]
-
Pre-incubate the mixture at the desired temperature (e.g., 25-50°C).
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a specific amount of laccase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture for a defined period (e.g., 1 to 24 hours) under specific conditions of temperature and agitation (if required).
-
-
Monitoring Degradation:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Measure the absorbance of the aliquot at the maximum wavelength of RB-224 (λmax). For RB-224, a peak shift from 560 nm to 400 nm upon degradation has been reported.[15]
-
The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
-
Optimization of Parameters:
-
To determine the optimal degradation conditions, systematically vary the following parameters:
-
pH: Test a range of pH values (e.g., 3.0 to 9.0). Laccase activity is often optimal in the acidic to neutral range.[16]
-
Temperature: Evaluate a range of temperatures (e.g., 20°C to 60°C).
-
Dye Concentration: Investigate the effect of different initial RB-224 concentrations (e.g., 50 to 500 mg/L).
-
Enzyme Concentration: Vary the amount of laccase to find the most effective concentration.
-
-
Protocol for Peroxidase-Mediated Degradation of this compound
Materials:
-
This compound (RB-224) stock solution (e.g., 1 g/L in deionized water)
-
Peroxidase enzyme (e.g., Horseradish Peroxidase or Soybean Peroxidase)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.3% or optimized concentration)
-
Buffer solution (e.g., 0.1 M citrate buffer for acidic pH, or 0.1 M phosphate buffer for neutral pH)
-
Spectrophotometer
-
Incubator/shaker
-
Standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction vessel, combine the buffer solution and the RB-224 stock solution to the desired final concentrations.
-
Add the peroxidase enzyme to the mixture.
-
Pre-incubate the mixture at the optimal temperature.
-
-
Initiation of Reaction and Incubation:
-
Initiate the degradation reaction by adding a specific concentration of H₂O₂. The optimal H₂O₂ concentration is crucial, as excess H₂O₂ can inactivate the enzyme.[3]
-
Incubate the reaction mixture for the desired time (e.g., 1 to 3 hours) with appropriate temperature and agitation.
-
-
Monitoring Degradation:
-
Follow the same procedure as described for the laccase protocol (Section 3.1, step 3) to monitor the decolorization of RB-224 by measuring the absorbance at its λmax.
-
-
Optimization of Parameters:
-
Systematically optimize the following parameters for maximal degradation:
-
pH: Peroxidases often exhibit optimal activity in the acidic to neutral pH range.[11]
-
Temperature: Test a range of temperatures, for instance, from 30°C to 70°C.[12]
-
Dye Concentration: Evaluate the degradation at various initial concentrations of RB-224.
-
Enzyme Concentration: Determine the optimal amount of peroxidase.
-
H₂O₂ Concentration: This is a critical parameter to optimize, as both insufficient and excessive amounts can limit the reaction.[3]
-
-
Visualizations
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soybean peroxidase-mediated degradation of an azo dye– a detailed mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxidase-catalyzed oxidation of azo dyes: mechanism of disperse Yellow 3 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxidase-catalyzed oxidation of azo dyes: mechanism of disperse Yellow 3 degradation. | Semantic Scholar [semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. Characterization and evaluation of the immobilized laccase enzyme potential in dye degradation via one factor and response surface methodology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Horseradish Peroxidase-Catalyzed Degradation of Reactive Blue 171 Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Horseradish Peroxidase-Catalyzed Degradation of Reactive Blue 171 Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immobilization of peroxidase on polypyrrole-cellulose-graphene oxide nanocomposite via non-covalent interactions for the degradation of Reactive Blue 4 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.environcj.in [journal.environcj.in]
- 15. Role of Acinetobacter baumannii in decolorization of this compound dye and functional analysis of azoreductase gene - Journal of King Saud University - Science [jksus.org]
- 16. Optimization, purification and characterization of laccase from a new endophytic Trichoderma harzianum AUMC14897 isolated from Opuntia ficus-indica and its applications in dye decolorization and wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric quantification of Reactive blue 224 concentration in solution.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative determination of Reactive Blue 224 concentration in aqueous solutions using UV-Vis spectrophotometry. This method is simple, rapid, and cost-effective, making it suitable for a wide range of research and development applications where monitoring of this dye is critical. The protocol outlines procedures for determining the wavelength of maximum absorbance (λmax), generating a standard curve, and quantifying unknown sample concentrations.
Introduction
This compound is a triphenodioxazine-class synthetic dye widely used in the textile industry.[1][2] Its strong color and reactive nature necessitate accurate quantification in various applications, including wastewater treatment analysis, toxicological studies, and in the development of dye-based assays. Spectrophotometry offers a straightforward analytical approach for this purpose, based on the principle of Beer-Lambert's law, which correlates absorbance with concentration.
Principle of the Method
The concentration of this compound in a solution can be determined by measuring its absorbance of light at a specific wavelength. The Beer-Lambert law (A = εbc) states that the absorbance (A) of a solution is directly proportional to the molar absorptivity (ε), the path length of the cuvette (b), and the concentration of the analyte (c). By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of unknown samples.
Materials and Reagents
-
This compound (CAS: 122390-99-2)
-
Distilled or Deionized Water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Cuvettes (1 cm path length, quartz or polystyrene)
-
UV-Vis Spectrophotometer
Experimental Protocols
Determination of Wavelength of Maximum Absorbance (λmax)
The wavelength at which this compound exhibits the highest absorbance (λmax) must be determined for maximum sensitivity.
-
Prepare a stock solution: Accurately weigh a known amount of this compound powder and dissolve it in a known volume of distilled water to prepare a stock solution of approximately 100 mg/L.
-
Prepare a working solution: Dilute the stock solution to a concentration of approximately 10 mg/L.
-
Scan the spectrum: Using the spectrophotometer, scan the absorbance of the working solution across the visible spectrum (typically 400-800 nm).
-
Identify λmax: The wavelength corresponding to the highest absorbance peak is the λmax. Based on available data, the λmax for this compound is expected to be around 560 nm .[3][4]
Preparation of Standard Solutions
A series of standard solutions with known concentrations are required to generate a calibration curve.
-
Prepare a stock solution (e.g., 100 mg/L):
-
Accurately weigh 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of distilled water to dissolve the dye.
-
Fill the flask to the mark with distilled water and mix thoroughly.
-
-
Prepare a series of dilutions:
-
Use the stock solution to prepare a series of standard solutions by serial dilution. A suggested concentration range is 1, 2, 5, 10, and 20 mg/L.
-
For example, to prepare 10 mL of a 10 mg/L solution from a 100 mg/L stock, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water.
-
Generation of the Standard Curve
-
Set the spectrophotometer: Set the wavelength to the predetermined λmax (e.g., 560 nm).
-
Blank the instrument: Use a cuvette filled with distilled water to zero the absorbance of the spectrophotometer.
-
Measure absorbance: Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before taking the measurement.
-
Plot the data: Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Perform linear regression: The resulting plot should be a straight line that passes through the origin, demonstrating adherence to Beer's Law. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.
Quantification of Unknown Samples
-
Prepare the sample: Dilute the unknown sample if necessary to ensure its absorbance falls within the linear range of the standard curve.
-
Measure absorbance: Measure the absorbance of the unknown sample at the λmax.
-
Calculate concentration: Use the equation of the standard curve to calculate the concentration of this compound in the unknown sample.
Concentration (mg/L) = (Absorbance - y-intercept) / slope
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 122390-99-2 |
| Molecular Formula | C₂₆H₂₄Cl₂KN₄NaO₂₀S₆[2] |
| Molecular Weight | ~995.8 g/mol |
| Class | Triphenodioxazine[1][2] |
| Appearance | Greenish-light blue powder[1] |
| Water Solubility | 8 g/L at 20°C |
Table 2: Example Data for Standard Curve Generation
| Concentration (mg/L) | Absorbance at 560 nm |
| 1 | 0.112 |
| 2 | 0.225 |
| 5 | 0.560 |
| 10 | 1.120 |
| 20 | 2.240 |
Visualization
Experimental Workflow
References
High-performance liquid chromatography (HPLC) method for Reactive blue 224 analysis.
Introduction
Reactive Blue 224 is a synthetic dye belonging to the triphenodioxazine class, widely utilized in the textile industry for its vibrant greenish-blue hue and excellent fastness properties.[1][2] The quality control of this dye and its monitoring in industrial effluents are crucial for ensuring product consistency and environmental protection. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation, identification, and quantification of this compound. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV-Vis detection. The proposed method is based on established principles for the analysis of similar reactive dyes.
Chromatographic Conditions
A summary of the proposed HPLC conditions for the analysis of this compound is presented in the table below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Ammonium Acetate in Water, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 610 nm |
| Injection Volume | 10 µL |
Experimental Protocols
1. Preparation of Reagents and Mobile Phases
-
Mobile Phase A (25 mM Ammonium Acetate, pH 6.5): Dissolve 1.93 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 6.5 with acetic acid. Filter the solution through a 0.45 µm nylon membrane filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to prepare a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 v/v of Mobile Phase A: Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (Simulated Textile Effluent)
-
Collect a representative sample of the textile effluent.
-
Centrifuge the sample at 4000 rpm for 15 minutes to remove suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If the expected concentration of this compound is high, dilute the sample with the initial mobile phase composition to fall within the calibration range.
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the 50 µg/mL standard solution six times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area and retention time is less than 2%.
4. Analysis
Inject the prepared standards and samples into the HPLC system and record the chromatograms.
Data Presentation
The quantitative data for the analysis of this compound using the proposed HPLC method is summarized in the table below. Please note that this data is hypothetical and serves as an example of expected performance.
| Parameter | Result |
| Retention Time | ~ 12.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
This application note provides a comprehensive and detailed protocol for the analysis of this compound by HPLC. The provided methodologies and data serve as a valuable resource for researchers, scientists, and professionals in drug development and quality control laboratories.
References
Application Notes and Protocols for Studying Dyeing Mechanisms with Reactive Blue 224
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C.I. Reactive Blue 224, a triphenodioxazine-class textile dye, for in-depth studies of reactive dyeing mechanisms on cellulosic fibers such as cotton. The provided protocols and data serve as a foundational framework for investigating dye-fiber interactions, optimizing dyeing processes, and evaluating dye performance.
Introduction to this compound
This compound is an anionic dye characterized by its reactive group(s) that form a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions.[1] This covalent fixation results in excellent wash fastness, making it a subject of interest for both industrial applications and mechanistic studies.[1][2] Understanding the kinetics and thermodynamics of its exhaustion, fixation, and hydrolysis is crucial for optimizing dyeing efficiency and minimizing environmental impact from dye effluent.
Molecular Structure: While the precise public domain structure can be complex and proprietary, this compound belongs to the triphenodioxazine class. Its general structure contains a chromophore responsible for the blue color, water-solubilizing groups (often sulfonic acid groups), and one or more reactive groups that bind to the textile fiber.[2]
Core Dyeing Mechanism
The dyeing process with this compound, like other reactive dyes, on cellulosic fibers (e.g., cotton) can be delineated into three primary stages:
-
Exhaustion: In this initial phase, the dye is adsorbed onto the fiber surface from the aqueous dye bath. This process is facilitated by the addition of an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). The salt reduces the negative surface charge of the cotton fiber, thereby lowering the electrostatic repulsion between the anionic dye and the fiber, which promotes dye uptake.[3][4]
-
Fixation: Following exhaustion, an alkali such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) is introduced to the dye bath.[5] The alkali raises the pH, which catalyzes the formation of a covalent bond between the reactive group of the dye and the hydroxyl groups of the cellulose.[1][2] This step is critical for achieving high wash fastness.
-
Wash-off: After the fixation stage, a thorough washing process is necessary to remove any unfixed or hydrolyzed dye from the fabric surface.[1] This ensures optimal color fastness and prevents bleeding of the dye in subsequent laundering.
A competing reaction during the fixation stage is the hydrolysis of the reactive dye, where the dye's reactive group reacts with water (hydroxyl ions) instead of the fiber.[6] This hydrolyzed dye can no longer form a covalent bond with the cellulose, leading to reduced fixation efficiency and increased dye in the effluent.[6]
Experimental Protocols for Mechanistic Studies
The following protocols are designed for laboratory-scale experiments to investigate the dyeing mechanism of this compound on cotton fabric.
Materials and Equipment
-
Substrate: Scoured and bleached 100% cotton knit fabric
-
Dye: C.I. This compound
-
Chemicals:
-
Sodium chloride (NaCl) (laboratory grade)
-
Sodium carbonate (Na₂CO₃) (laboratory grade)
-
Acetic acid (for neutralization)
-
Non-ionic detergent
-
-
Equipment:
-
Laboratory-scale dyeing machine (e.g., Mathis Labomat or similar)
-
UV-Vis Spectrophotometer
-
Color measurement spectrophotometer (for K/S values)
-
pH meter
-
Standard laboratory glassware
-
Launder-Ometer for wash fastness testing
-
Crockmeter for rubbing fastness testing
-
Light fastness tester (e.g., Xenon arc lamp)
-
Protocol 1: Determining Dye Exhaustion and Fixation Rates
This protocol allows for the quantification of dye uptake by the fiber (exhaustion) and the amount of dye covalently bonded to the fiber (fixation).
-
Dye Bath Preparation: Prepare a series of dye baths with a fixed concentration of this compound (e.g., 2% on the weight of fabric, o.w.f). Maintain a liquor ratio of 20:1.
-
Exhaustion Phase:
-
Add a pre-weighed cotton fabric sample to the dye bath at room temperature.
-
Add a specified concentration of NaCl (e.g., 60 g/L).
-
Raise the temperature to 60°C over 20 minutes.
-
Run for 30 minutes at 60°C.
-
Take an aliquot of the dye bath to measure the absorbance using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax). This will be used to calculate the exhaustion percentage.
-
-
Fixation Phase:
-
Add a specified concentration of Na₂CO₃ (e.g., 20 g/L) to the dye bath.
-
Continue the dyeing process for an additional 60 minutes at 60°C.
-
-
Wash-off:
-
Remove the dyed fabric and rinse thoroughly with cold water.
-
Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at 90°C for 10 minutes.
-
Rinse with hot and then cold water until the rinse water is clear.
-
Dry the fabric.
-
-
Quantification:
-
Exhaustion (%E): Measure the absorbance of the dye bath before dyeing (A₀) and after the exhaustion phase (A₁). The exhaustion is calculated as: %E = [(A₀ - A₁) / A₀] x 100
-
Fixation (%F): The fixed dye is stripped from the fabric using a suitable solvent (e.g., pyridine-water mixture), and the absorbance of the stripping solution is measured. Alternatively, the absorbance of all washing liquors can be measured to determine the amount of unfixed dye. The fixation is calculated as a percentage of the exhausted dye.
-
Protocol 2: Investigating the Influence of Dyeing Parameters
This protocol is designed to study the effect of key parameters on the dyeing efficiency of this compound. The general procedure from Protocol 1 is followed, but one parameter is varied at a time while keeping others constant.
-
Effect of Electrolyte Concentration: Vary the NaCl concentration (e.g., 20, 40, 60, 80 g/L) while keeping dye concentration, alkali concentration, temperature, and time constant.
-
Effect of Alkali Concentration: Vary the Na₂CO₃ concentration (e.g., 5, 10, 15, 20 g/L) while keeping other parameters constant.[5]
-
Effect of Temperature: Vary the fixation temperature (e.g., 40, 50, 60, 70, 80°C) while keeping other parameters constant.[4]
-
Effect of Time: Vary the fixation time (e.g., 30, 45, 60, 75, 90 minutes) while keeping other parameters constant.
Protocol 3: Evaluation of Color Fastness Properties
Dyed samples from the above protocols should be evaluated for their color fastness to determine the quality of the dyeing.
-
Wash Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (one cotton, one multifiber) and washed in a soap solution under specified conditions of temperature and time in a Launder-Ometer. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.[7]
-
Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet white cotton cloth under a specified pressure in a Crockmeter. The staining on the white cloths is assessed using a grey scale.[8]
-
Light Fastness (ISO 105-B02): A dyed specimen is exposed to artificial light (Xenon arc lamp) under specified conditions along with a set of blue wool standards. The light fastness is assessed by comparing the fading of the specimen with that of the standards.[8]
Data Presentation
The following tables present illustrative data on how dyeing parameters can influence the performance of a reactive dye. This data is based on typical results for reactive dyes on cotton and serves as a template for presenting experimental findings for this compound.
Table 1: Effect of Electrolyte (NaCl) Concentration on Dyeing Efficiency
| NaCl Concentration (g/L) | Exhaustion (%) | Fixation (%) | Color Strength (K/S) |
| 20 | 65.2 | 58.5 | 10.5 |
| 40 | 78.9 | 71.0 | 13.2 |
| 60 | 85.4 | 76.8 | 14.8 |
| 80 | 86.1 | 77.5 | 15.0 |
Conditions: 2% o.w.f. Reactive Dye, 20 g/L Na₂CO₃, 60°C, 60 min, LR 20:1.
Table 2: Effect of Alkali (Na₂CO₃) Concentration on Dyeing Efficiency
| Na₂CO₃ Concentration (g/L) | Exhaustion (%) | Fixation (%) | Color Strength (K/S) |
| 5 | 85.0 | 65.3 | 12.1 |
| 10 | 85.2 | 72.8 | 13.9 |
| 15 | 85.5 | 78.6 | 15.1 |
| 20 | 85.4 | 76.5 | 14.7 |
Conditions: 2% o.w.f. Reactive Dye, 60 g/L NaCl, 60°C, 60 min, LR 20:1.
Table 3: Effect of Fixation Temperature on Dyeing Efficiency
| Temperature (°C) | Exhaustion (%) | Fixation (%) | Color Strength (K/S) |
| 40 | 87.1 | 60.2 | 11.5 |
| 50 | 86.3 | 70.5 | 13.8 |
| 60 | 85.4 | 76.8 | 14.8 |
| 70 | 84.0 | 75.1 | 14.5 |
Conditions: 2% o.w.f. Reactive Dye, 60 g/L NaCl, 20 g/L Na₂CO₃, 60 min, LR 20:1.
Table 4: Color Fastness Properties of Cotton Dyed with this compound
| Fastness Test | Standard | Rating |
| Washing Fastness | ||
| Color Change | ISO 105-C06 | 4-5 |
| Staining on Cotton | ISO 105-C06 | 4-5 |
| Rubbing Fastness | ||
| Dry | ISO 105-X12 | 4 |
| Wet | ISO 105-X12 | 3-4 |
| Light Fastness | ISO 105-B02 | 5 |
Ratings are on a scale of 1 to 5, where 5 is the best. Light fastness is on a scale of 1 to 8.
Visualizing the Dyeing Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships in studying the dyeing mechanism of this compound.
Caption: Experimental workflow for studying the this compound dyeing mechanism.
Caption: Chemical mechanism of reactive dye fixation and hydrolysis on cellulose.
References
- 1. textilelearner.net [textilelearner.net]
- 2. Reactive dyes and its mechanism [diutestudents.blogspot.com]
- 3. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 4. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. irjet.net [irjet.net]
- 7. researchgate.net [researchgate.net]
- 8. vat.ft.tul.cz [vat.ft.tul.cz]
Troubleshooting & Optimization
Technical Support Center: Improving Fixation Efficiency of Reactive Blue 224 on Cotton
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the fixation efficiency of Reactive Blue 224 on cotton fabric. The following information is based on general principles of reactive dyeing on cellulosic fibers and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the fixation efficiency of this compound on cotton?
A1: The fixation of reactive dyes like this compound on cotton is a complex process governed by several critical parameters. Efficient fixation is achieved by optimizing the dyeing conditions to favor the reaction between the dye and the cellulose fibers over the competing hydrolysis reaction (where the dye reacts with water).[1][2][3] The most influential factors include:
-
pH: An alkaline environment is necessary to activate the hydroxyl groups in cellulose, making them available to react with the dye.[1][4]
-
Temperature: Temperature affects the rate of both the dye-fiber reaction and the hydrolysis reaction.[5][6][7]
-
Electrolyte Concentration: Salts like sodium chloride or sodium sulfate are used to overcome the natural repulsion between the anionic dye and the negatively charged cotton fiber in water, thereby promoting dye exhaustion onto the fabric.[8][9][10]
-
Dyeing Time: Sufficient time is required for the dye to penetrate the fiber and react with it.[11]
-
Liquor Ratio: This is the ratio of the weight of the dye bath to the weight of the fabric. A lower liquor ratio generally leads to higher dye concentration on the fiber surface.[2]
Q2: What is dye hydrolysis and how does it affect fixation efficiency?
A2: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water instead of the hydroxyl groups of the cotton fiber.[2][3] This hydrolyzed dye can no longer form a covalent bond with the fabric, leading to a significant reduction in fixation efficiency and color yield.[1][2] The hydrolyzed dye remains loosely on the fiber surface and needs to be washed off thoroughly to achieve good wash fastness.[4] Factors that increase the rate of hydrolysis include high pH, high temperature, and prolonged dyeing times in alkaline conditions.[1][2][12]
Q3: What is the optimal pH for the fixation of this compound on cotton?
A3: For most medium-temperature reactive dyes, the optimal pH for fixation is typically between 10.5 and 11.0.[4] However, some dyes, particularly turquoise blues, may require a higher pH, in the range of 11.0 to 12.0. It is crucial to control the pH accurately, as a pH that is too high can significantly accelerate the rate of dye hydrolysis, thus reducing the overall fixation efficiency.[1]
Q4: What is the recommended temperature for dyeing cotton with this compound?
A4: The optimal temperature for dyeing with reactive dyes depends on their reactivity. For many reactive dyes, a temperature of around 60°C is considered optimal for the fixation step.[6][7][11] Increasing the temperature generally increases the rate of both the fixation and hydrolysis reactions.[5][6] Therefore, an excessively high temperature can lead to a lower fixation rate due to increased hydrolysis.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Color Yield / Pale Shade | 1. Insufficient alkali. | 1. Ensure the pH is within the optimal range (typically 10.5-11.0) for fixation.[4] |
| 2. Low dyeing temperature. | 2. Increase the temperature to the recommended level (e.g., 60°C) during the fixation stage.[6][7][11] | |
| 3. Insufficient electrolyte. | 3. Increase the salt concentration to promote dye exhaustion. Refer to the table below for general guidelines. | |
| 4. Excessive dye hydrolysis. | 4. Avoid prolonged dyeing times at high pH and temperature. Add alkali only after the dye has been exhausted onto the fabric. | |
| 5. Incorrect liquor ratio. | 5. Use a lower liquor ratio to increase the dye concentration available to the fabric.[2] | |
| Uneven Dyeing (Shade Variation) | 1. Improper dissolution of dye or chemicals. | 1. Ensure all dyes and chemicals are fully dissolved before adding them to the dyebath. |
| 2. Rapid addition of salt or alkali. | 2. Add salt and alkali portion-wise and gradually to allow for even distribution. | |
| 3. Poor fabric preparation. | 3. Ensure the cotton fabric is properly scoured and bleached to remove impurities and ensure uniform absorbency. | |
| 4. Inadequate agitation. | 4. Ensure constant and uniform agitation of the dye bath or fabric throughout the process. | |
| Poor Wash Fastness | 1. Incomplete removal of hydrolyzed dye. | 1. Implement a thorough soaping and rinsing process after dyeing to remove all unfixed and hydrolyzed dye.[4] |
| 2. Low fixation efficiency. | 2. Optimize dyeing parameters (pH, temperature, time) to maximize the covalent bonding of the dye to the fiber. | |
| Shade Inconsistency Between Batches | 1. Variation in process parameters. | 1. Strictly control and monitor all dyeing parameters, including water quality, chemical concentrations, temperature, and time for each batch. |
| 2. Differences in fabric pretreatment. | 2. Standardize the scouring and bleaching process for all fabric batches. |
Data Presentation: Recommended Dyeing Parameters
The following table provides general guidelines for the concentration of salt and alkali for dyeing cotton with reactive dyes at different shade depths. These values should be optimized for this compound.
| Shade Depth | Dye (% on weight of fabric) | Sodium Sulfate (g/L) | Sodium Carbonate (g/L) |
| Pale | < 1% | 20 - 40 | 10 - 15 |
| Medium | 1% - 3% | 40 - 60 | 15 - 20 |
| Dark | > 3% | 60 - 80 | 20 |
Note: These are general recommendations. The optimal concentrations may vary depending on the specific dye, liquor ratio, and other process conditions.
Experimental Protocols
Protocol 1: Exhaust Dyeing of Cotton with this compound
1. Materials and Reagents:
-
Scoured and bleached cotton fabric
-
This compound
-
Sodium sulfate (Na₂SO₄) or Sodium chloride (NaCl)
-
Sodium carbonate (Na₂CO₃)
-
Acetic acid (CH₃COOH)
-
Wetting agent
-
Sequestering agent
-
Soaping agent
-
Deionized water
2. Equipment:
-
Laboratory dyeing machine (e.g., beaker dyer)
-
pH meter
-
Heating and stirring apparatus
-
Beakers, graduated cylinders, and pipettes
3. Procedure:
-
Fabric Preparation: Cut a sample of the scoured and bleached cotton fabric to a known weight.
-
Dye Bath Preparation:
-
Prepare a dye bath with a specific liquor ratio (e.g., 1:20).
-
Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L) to the water.
-
Adjust the pH of the dye bath to 6.5-7.0 with a few drops of acetic acid.
-
Dissolve the required amount of this compound in a small amount of warm water and add it to the dye bath.
-
-
Dyeing - Exhaustion Phase:
-
Immerse the cotton fabric in the dye bath at room temperature.
-
Gradually raise the temperature to the desired exhaustion temperature (e.g., 60°C) over 20-30 minutes.
-
Run for 10-15 minutes at this temperature.
-
Add the pre-dissolved electrolyte (e.g., sodium sulfate) in two to three portions over 15-20 minutes.
-
Continue the dyeing process for another 30-45 minutes to ensure maximum exhaustion of the dye onto the fabric.
-
-
Dyeing - Fixation Phase:
-
Add the pre-dissolved alkali (sodium carbonate) to the dye bath. To avoid uneven fixation, it is recommended to add the alkali solution gradually over 10-15 minutes.
-
Continue the dyeing at the fixation temperature (e.g., 60°C) for 45-60 minutes.
-
-
Washing and Soaping:
-
After the fixation period, drain the dye bath.
-
Rinse the dyed fabric thoroughly with cold water.
-
Perform a soaping treatment in a fresh bath containing a soaping agent (e.g., 2 g/L) at or near the boil (90-95°C) for 10-15 minutes. This step is crucial for removing unfixed and hydrolyzed dye.
-
Rinse the fabric again with hot water and then with cold water until the water runs clear.
-
-
Drying: Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.
Visualizations
References
- 1. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 2. textileapex.com [textileapex.com]
- 3. Reactive Dye Hydrolysis → Area → Sustainability [fashion.sustainability-directory.com]
- 4. textilelearner.net [textilelearner.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Temperature Variation on Dyeing Tie-Dye Cotton Fabrics Dyed with Reactive Dye [scirp.org]
- 8. pjsir.org [pjsir.org]
- 9. researchgate.net [researchgate.net]
- 10. www2.kuet.ac.bd [www2.kuet.ac.bd]
- 11. scispace.com [scispace.com]
- 12. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Technical Support Center: Troubleshooting Uneven Dyeing with Reactive Blue 224
This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter uneven dyeing issues during their experiments with Reactive Blue 224. This document provides a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common visual characteristics of uneven dyeing with this compound?
Uneven dyeing can manifest in several ways, including:
-
Streaks or Stripes: Linear variations in color depth across the fabric.
-
Patchiness or Blotches: Irregular areas of lighter or darker shades.
-
Listing: Color variation from the center to the selvage (edge) of the fabric.
-
Ending: Shade variation from one end of the fabric to the other.
-
Speckling: Small, dark spots of concentrated dye.
Q2: What are the primary causes of uneven dyeing with reactive dyes like this compound?
Uneven dyeing is typically caused by a combination of factors related to the substrate, dye solution, and dyeing process parameters. Key causes include:
-
Improper Substrate Preparation: Inadequate scouring, bleaching, or mercerization can leave impurities or result in non-uniform absorbency of the material.[1][2][3]
-
Incorrect Dye Solution Preparation: Incomplete dissolution of the dye powder can lead to speckling and color spots.
-
Poor Control of Dyeing Parameters:
-
Temperature: A rapid temperature rise can cause the dye to rush onto the fabric too quickly, while a temperature that is too low can hinder dye migration and leveling.
-
pH: An incorrect or fluctuating pH during the dyeing process can affect the dye's reactivity and fixation rate, leading to shade variations.[1] The initial dyebath should be neutral to slightly acidic to prevent premature hydrolysis.
-
Electrolyte (Salt) Concentration: Incorrect salt concentration or uneven addition can lead to a non-uniform exhaustion of the dye onto the substrate.[4]
-
Alkali Addition: Too rapid or uneven addition of alkali for fixation can cause localized high pH, leading to rapid, uneven fixation and increased hydrolysis.[1][4]
-
-
Inadequate Liquor Circulation: Poor circulation of the dye bath can result in uneven distribution of dye, salt, and alkali, causing patchy dyeing.[3]
-
Dye Hydrolysis: Reactive dyes can react with water (hydrolysis), rendering them unable to bond with the fiber.[5][6] This can be exacerbated by high temperatures and high pH, leading to a loss of color yield and potential for unevenness if the hydrolyzed dye is unevenly adsorbed.
Q3: How can I prevent uneven dyeing when using this compound?
To achieve level dyeing results, it is crucial to control each stage of the dyeing process meticulously:
-
Substrate Preparation: Ensure the material is thoroughly and uniformly scoured and bleached to remove all impurities and achieve uniform absorbency. The pH of the pre-treated fabric should be neutral.[1]
-
Dye Solution Preparation: The dye powder should be pasted with a small amount of cold water before dissolving it in hot water (around 80°C) to ensure it is fully dissolved.
-
Controlled Dyeing Cycle:
-
Temperature: Employ a gradual temperature rise to allow for even dye migration before fixation.
-
Salt Dosing: Add the electrolyte in portions over a period of time to promote gradual and even exhaustion of the dye.
-
Alkali Dosing: Add the alkali for fixation gradually and ensure thorough mixing to maintain a uniform pH throughout the dye bath.
-
-
Use of Leveling Agents: Consider using a suitable leveling agent to improve dye solubility and promote even migration. These agents can temporarily form a complex with the dye, slowing down its initial uptake by the fiber.
Quantitative Data for Dyeing Parameters
The following tables provide a summary of key quantitative parameters that influence the dyeing process with reactive dyes. While specific data for this compound is limited, these values, based on general data for hot-brand reactive dyes and dyes of the same chemical class (Triphenodioxazine), serve as a strong guideline.
Table 1: Recommended Dyeing Parameters for this compound (Exhaust Method on Cotton)
| Parameter | Recommended Value/Range | Purpose |
| Dye Concentration | 0.5 - 4.0% (on weight of fabric) | To achieve desired shade depth |
| Liquor Ratio | 1:10 to 1:20 | Ratio of the weight of goods to the volume of dye liquor |
| Initial Dyebath pH | 6.0 - 7.0 | To ensure dye stability before fixation |
| Exhaustion Temperature | 60 - 80°C | To promote dye migration and exhaustion onto the fiber |
| Fixation pH | 10.5 - 11.5 | To activate the cellulose fiber for covalent bond formation |
| Fixation Temperature | 60 - 80°C | To facilitate the chemical reaction between dye and fiber |
| Dyeing Time (Exhaustion) | 30 - 45 minutes | To allow for even distribution of dye on the fiber |
| Dyeing Time (Fixation) | 45 - 60 minutes | To ensure complete reaction of the dye with the fiber |
Table 2: Influence of Salt Concentration on Dye Exhaustion
| Shade Depth | Glauber's Salt (g/L) | Sodium Chloride (g/L) |
| Pale (< 0.5%) | 20 - 30 | 15 - 25 |
| Medium (0.5 - 2.0%) | 40 - 60 | 30 - 50 |
| Deep (> 2.0%) | 60 - 80 | 50 - 70 |
Note: The addition of salt helps to overcome the natural repulsion between the anionic dye and the negatively charged cotton fiber, thus promoting dye exhaustion.
Table 3: Alkali Requirements for Fixation
| Alkali | Concentration (g/L) |
| Soda Ash (Sodium Carbonate) | 10 - 20 |
| Caustic Soda (Sodium Hydroxide) | 1 - 3 (in combination with Soda Ash for deep shades) |
Note: The amount of alkali required depends on the depth of shade and the specific dyeing process.
Detailed Experimental Protocol
This section provides a standard laboratory procedure for dyeing cotton with this compound using the exhaust method.
Materials and Reagents:
-
This compound (C.I. This compound)
-
Scoured and bleached cotton fabric
-
Glauber's salt (sodium sulfate) or Sodium Chloride
-
Soda ash (sodium carbonate)
-
Acetic acid (for pH adjustment)
-
Leveling agent (optional)
-
Deionized water
Procedure:
-
Preparation:
-
Accurately weigh the dry cotton fabric.
-
Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric and the desired shade depth (refer to Tables 1, 2, and 3).
-
Prepare the dye solution by making a paste of the dye powder with a small amount of cold water, then dissolving it in hot water (80°C).
-
Prepare separate stock solutions for the salt and alkali.
-
-
Dyeing - Exhaustion Phase:
-
Set up the dyeing apparatus (e.g., a laboratory dyeing machine or a beaker with a magnetic stirrer and water bath).
-
Fill the dyebath with the required volume of deionized water to achieve the desired liquor ratio.
-
Adjust the initial pH of the dyebath to 6.0 - 7.0 using a dilute solution of acetic acid.
-
Add the leveling agent if required and run the fabric in the bath for 5-10 minutes.
-
Add the dissolved dye solution to the dyebath.
-
Introduce the wetted-out cotton fabric into the dyebath.
-
Start agitation and gradually raise the temperature to the exhaustion temperature (e.g., 80°C) over 30 minutes.
-
Once the temperature is reached, begin the portion-wise addition of the salt solution over 30 minutes.
-
Continue running the fabric at the exhaustion temperature for a further 30-45 minutes to ensure even dye migration and exhaustion.
-
-
Dyeing - Fixation Phase:
-
After the exhaustion phase, begin the gradual addition of the pre-dissolved alkali solution over 15-20 minutes. This is a critical step to avoid uneven fixation.
-
Maintain the fixation temperature (e.g., 80°C) for 45-60 minutes to allow for the covalent bonding of the dye to the cotton fibers.
-
-
Washing Off:
-
After fixation, drop the dyebath.
-
Rinse the dyed fabric thoroughly with cold water until the rinsing water is clear.
-
Neutralize the fabric with a dilute acetic acid solution (0.5-1.0 g/L) at 40°C for 10 minutes.
-
Perform a soaping treatment at or near boiling (95-100°C) for 15-20 minutes with a neutral detergent (e.g., 2 g/L) to remove any unfixed and hydrolyzed dye.
-
Rinse the fabric thoroughly with hot water and then with cold water.
-
Squeeze the excess water and air-dry the fabric.
-
Visualizing the Troubleshooting Process and Dye-Fiber Interaction
Troubleshooting Workflow for Uneven Dyeing
The following diagram illustrates a logical workflow to diagnose and address the root causes of uneven dyeing.
References
Optimizing the pH of the dyebath for maximum Reactive blue 224 exhaustion.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the dyebath pH for maximum exhaustion of Reactive Blue 224.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pH in the reactive dyeing process?
In reactive dyeing, the pH of the dyebath is a critical parameter that governs the fixation of the dye to the cellulosic fibers (e.g., cotton). The process occurs in two main stages:
-
Exhaustion: The dye molecules move from the solution to the fiber surface. This stage is influenced by factors like electrolyte concentration and temperature.[1][2]
-
Fixation: A covalent bond is formed between the reactive group of the dye and the hydroxyl groups of the cellulose. This reaction is highly dependent on alkaline conditions.[3][4] An alkaline pH (typically 10.5-11.5) is necessary to ionize the cellulose, creating a cellulosate anion, which then nucleophilically attacks the reactive group of the dye, forming a stable covalent bond.[5]
Q2: What is the recommended pH range for this compound exhaustion?
The optimal pH for most reactive dyes, including vinyl sulfone types like many blue dyes, is typically in the range of 10.5 to 11.5 .[5][6] However, the exact optimum can vary based on the specific dye structure, dyeing temperature, and desired shade depth.[7][8] For many reactive dyes, an optimum color strength is achieved at a pH of around 11.[9] It is crucial to determine the optimal pH experimentally for your specific conditions.
Q3: What happens if the dyebath pH is too high or too low?
Both scenarios lead to suboptimal results:
-
Too Low pH: If the pH is below the optimal range, the ionization of cellulose is insufficient. This leads to a low rate of fixation, where the dye may be exhausted onto the fiber but fails to form a covalent bond. The result is poor color yield and very poor wash fastness, as the unfixed dye is easily washed away.[3]
-
Too High pH: An excessively high pH significantly increases the rate of dye hydrolysis.[10] In this competing reaction, the dye's reactive group reacts with the hydroxyl ions (OH⁻) in the water instead of the fiber.[4][7] This hydrolyzed dye can no longer react with the fiber, leading to a lower color yield and wasted dyestuff.[10]
Troubleshooting Guide
Problem 1: Low Color Yield Despite Following Standard Protocol
-
Question: I am using the recommended amount of alkali, but my final color yield for this compound is consistently low. What could be the issue?
-
Answer:
-
Verify Dyebath pH: Do not assume the correct pH is achieved simply by adding a standard amount of alkali. The pH of your water and other auxiliaries can influence the final pH. Use a calibrated pH meter to measure the dyebath after alkali addition and ensure it is within the optimal range (e.g., 10.5-11.5).[5]
-
Timing of Alkali Addition: Alkali should only be added after the dye has had sufficient time to exhaust onto the fiber in the presence of an electrolyte (like sodium sulfate or sodium chloride).[6] Adding the alkali too early can cause premature hydrolysis of the dye in the bath before it has a chance to migrate to the fiber, drastically reducing fixation efficiency.[6]
-
Temperature and pH Interaction: The optimal pH can be temperature-dependent.[7][11] Higher temperatures accelerate both the fixation and hydrolysis reactions. If you are dyeing at a higher temperature (e.g., 80°C), the rate of hydrolysis might be excessive at a pH that would be optimal for a lower temperature (e.g., 60°C).[6]
-
Problem 2: Poor Wash Fastness and Color Bleeding
-
Question: The initial color of my dyed substrate is deep, but a significant amount of color is lost during the washing-off step. Why is this happening?
-
Answer: This is a classic sign of low fixation efficiency. The dye has been exhausted onto the fiber but has not formed a stable covalent bond.
-
Insufficient Alkali/Low pH: The most common cause is a dyebath pH that is too low to facilitate the reaction between the dye and the fiber.[3] Re-evaluate and confirm your final dyebath pH.
-
Hydrolyzed Dye: A large amount of hydrolyzed dye may be present on the fiber. While hydrolyzed dye has some affinity for cotton, it is not covalently bonded and will be removed during washing.[4] This can result from an excessively high pH or adding the alkali too soon.
-
Inadequate Washing-Off: The washing-off process itself is critical for removing unfixed and hydrolyzed dye. This typically involves a series of rinses and soaping at high temperatures (e.g., >90°C) to ensure all unbound dye is removed, preventing future bleeding.[12]
-
Problem 3: Batch-to-Batch Shade Inconsistency
-
Question: I am struggling to achieve reproducible results with this compound. The shade varies between experiments. What pH-related factors should I check?
-
Answer: Reproducibility issues are often linked to precise control of dyeing parameters.
-
Precise pH Control: Minor variations in pH can lead to noticeable differences in shade. Ensure you are using a calibrated pH meter and that your alkali dosing is precise and consistent for every batch.[12]
-
Progressive Dosing: For better levelness and reproducibility, consider a progressive dosing method for the alkali instead of adding it all at once. This allows for a more controlled increase in pH and a more even "strike" of the dye onto the fiber.[13]
-
Water Quality: The hardness and alkalinity of your source water can vary. Using deionized or distilled water for preparing dye baths can eliminate this source of variability.
-
Data Presentation
The following table provides an illustrative example of how dyebath pH affects the exhaustion and fixation of a typical reactive dye. The optimal values for this compound should be determined experimentally.
| Dyebath pH | % Exhaustion | % Fixation | K/S Value (Color Strength) | Remarks |
| 9.0 | 75% | 35% | 5.2 | Low fixation due to insufficient cellulose ionization. |
| 10.0 | 80% | 65% | 11.8 | Fixation rate improves significantly. |
| 11.0 | 85% | 80% | 16.7 | Optimal balance between fixation and hydrolysis. [9] |
| 12.0 | 82% | 68% | 12.5 | Increased dye hydrolysis begins to reduce fixation.[10] |
| 13.0 | 78% | 50% | 8.9 | Severe dye hydrolysis significantly lowers color yield. |
Note: Data is representative and intended for illustrative purposes. K/S values are a measure of color strength on the fabric surface.
Experimental Protocols
Protocol: Determining Optimal Dyebath pH for this compound
1. Materials and Reagents:
-
This compound Dye Stock Solution (e.g., 10 g/L)
-
Scoured and bleached cotton fabric swatches (e.g., 5 grams each)
-
Sodium Sulfate (Na₂SO₄) or Sodium Chloride (NaCl)
-
Sodium Carbonate (Na₂CO₃) for pH adjustment
-
Sodium Hydroxide (NaOH) solution (0.1M) for fine pH adjustment
-
Deionized water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
-
Calibrated pH meter
-
UV-Vis Spectrophotometer
2. Methodology:
-
Prepare Dyebaths: Prepare a series of five dyebaths. For each, use a liquor ratio of 1:20 (e.g., 100 mL total volume for a 5g fabric swatch).
-
Add Dye and Salt: To each bath, add the required volume of this compound stock solution (e.g., for a 2% on weight of fabric dyeing) and electrolyte (e.g., 50 g/L Na₂SO₄).
-
Initial Dyeing (Exhaustion Phase): Place a cotton swatch in each dyebath. Agitate and raise the temperature to the target dyeing temperature (e.g., 60°C). Run for 30 minutes to allow for dye exhaustion.
-
Adjust pH (Fixation Phase): After the exhaustion phase, adjust the pH of each of the five dyebaths to target values of 9.0, 10.0, 11.0, 12.0, and 13.0 using a pre-determined amount of Sodium Carbonate. Use the pH meter to verify and make fine adjustments.
-
Fixation: Continue the dyeing process at the target temperature for an additional 60 minutes.
-
Measure Exhaustion: After dyeing, take a sample from each of the remaining dyebaths. Measure the absorbance using a UV-Vis spectrophotometer at the dye's λ-max. Calculate the percent exhaustion (%E) using the initial and final absorbance values.
-
Washing-Off: Remove the fabric swatches. Rinse thoroughly with cold water, followed by a hot soaping wash (e.g., 2 g/L non-ionic soap at 95°C for 15 minutes) to remove all unfixed dye. Rinse again and air dry.
-
Measure Fixation: The color strength (K/S value) of the final, washed swatches can be measured with a reflectance spectrophotometer. The pH that yields the highest K/S value is the optimum for fixation under these conditions.
Visualizations
References
- 1. Exhaustion in Reactive Dyeing | Migration in Reactive Dyeing - Fibre2Fashion [fibre2fashion.com]
- 2. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 3. Wet Processing: Effect of PH on cotton dyeing with reactive dyes [textilebe-dyeing.blogspot.com]
- 4. Reactive Dye Wash-Off Processing of Cotton Fabrics Using Polymer Dye Transfer Inhibitors for Sustainable Dyeing | MDPI [mdpi.com]
- 5. blog.hannainst.com [blog.hannainst.com]
- 6. benchchem.com [benchchem.com]
- 7. textilelearner.net [textilelearner.net]
- 8. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 9. researchgate.net [researchgate.net]
- 10. Why is it important to control pH in reactive dyeing? - Knowledge [colorfuldyes.com]
- 11. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 12. autumnchem.com [autumnchem.com]
- 13. fsw.cc [fsw.cc]
Technical Support Center: The Effect of Dyeing Temperature on the Color Fastness of Reactive Blue 224
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the impact of dyeing temperature on the color fastness of Reactive Blue 224.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing dyeing temperature on the color fastness of this compound?
A1: Increasing the dyeing temperature generally enhances the rate of dye diffusion and fixation onto the textile fibers, which can lead to improved color fastness up to an optimal point.[1][2][3] Beyond this optimal temperature, the color fastness may decrease. Excessively high temperatures can lead to dye hydrolysis, where the dye reacts with water instead of the fiber, reducing the fixation efficiency and potentially leading to poorer wash fastness.[4]
Q2: What is the optimal dyeing temperature for achieving good color fastness with this compound?
A2: For many reactive dyes, including those with similar chemistry to this compound, the optimal dyeing temperature is typically around 60°C.[1][3] However, the ideal temperature can vary depending on the specific substrate being dyed and other process parameters like pH and salt concentration. It is advisable to conduct preliminary experiments to determine the optimal temperature for your specific application.
Q3: Why am I observing poor wash fastness even after dyeing at a seemingly optimal temperature?
A3: Poor wash fastness, despite using an appropriate dyeing temperature, can be due to several factors:
-
Incomplete Fixation: The dye may not have fully reacted with the fiber. This can be caused by incorrect pH, insufficient reaction time, or the use of an inappropriate alkali.
-
Inefficient Washing-off: After dyeing, it is crucial to thoroughly wash the fabric to remove any unfixed or hydrolyzed dye.[5] Residual unfixed dye will lead to poor wash fastness.
-
Dye Aggregation: At certain temperatures and concentrations, reactive dyes can aggregate, leading to uneven dyeing and reduced fastness.
Q4: Can the dyeing temperature affect rubbing fastness?
A4: Yes, the dyeing temperature can influence rubbing fastness. A well-controlled dyeing temperature promotes better dye penetration and fixation, which generally leads to better rubbing fastness.[3] If the dye is not properly fixed, it can lead to crocking, which is the transfer of color upon rubbing.
Q5: How does dyeing temperature relate to light fastness?
A5: The light fastness of a reactive dye is primarily determined by its chemical structure. However, the dyeing process, including temperature, can have an indirect effect. A dyeing process that ensures good dye penetration and fixation will generally result in the expected light fastness performance of the dye. Poor fixation can lead to a lower concentration of covalently bonded dye, which might affect the overall light fastness.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Wash Fastness | Dyeing temperature was too high, leading to hydrolysis. | Optimize the dyeing temperature, starting with trials around 60°C. |
| Incomplete removal of unfixed dye. | Ensure a thorough soaping and rinsing process after dyeing to remove all unfixed and hydrolyzed dye. | |
| Incorrect pH during fixation. | Monitor and control the pH of the dyebath according to the dye manufacturer's recommendations. | |
| Poor Rubbing Fastness (Crocking) | Insufficient dye fixation. | Re-evaluate the dyeing temperature, time, and alkali concentration to ensure complete dye-fiber reaction. |
| Dye precipitation on the fiber surface. | Ensure proper dissolution of the dye and control the addition of salt to prevent dye aggregation. | |
| Inconsistent Color Fastness Results | Fluctuations in dyeing temperature. | Use a calibrated and well-controlled dyeing apparatus to maintain a consistent temperature throughout the process. |
| Variations in the substrate. | Ensure the material being dyed is properly prepared (scoured and bleached) and is of consistent quality. |
Data Presentation
The following table summarizes the expected trend of color fastness ratings for this compound at different dyeing temperatures. This data is illustrative and based on general trends for similar reactive dyes. Actual results may vary based on specific experimental conditions.
| Dyeing Temperature (°C) | Wash Fastness (ISO 105-C06) | Rubbing Fastness - Dry (AATCC 8) | Rubbing Fastness - Wet (AATCC 8) | Perspiration Fastness - Acidic (ISO 105-E04) | Perspiration Fastness - Alkaline (ISO 105-E04) | Light Fastness (AATCC 16) |
| 40 | 3-4 | 4 | 2-3 | 4 | 4 | 5 |
| 50 | 4 | 4-5 | 3 | 4-5 | 4-5 | 5 |
| 60 (Optimal) | 4-5 | 5 | 3-4 | 5 | 5 | 5 |
| 70 | 4 | 4-5 | 3 | 4-5 | 4-5 | 5 |
| 80 | 3-4 | 4 | 2-3 | 4 | 4 | 5 |
Fastness grades are rated on a scale of 1 to 5, where 5 represents the best fastness.
Experimental Protocols
Dyeing Protocol for this compound
-
Preparation of Dyebath:
-
Dissolve a pre-determined amount of this compound in deionized water.
-
Add Glauber's salt (sodium sulfate) as an electrolyte.
-
Add a wetting agent and a sequestering agent.
-
-
Dyeing Process:
-
Immerse the prepared textile substrate in the dyebath.
-
Raise the temperature to the desired level (e.g., 40°C, 50°C, 60°C, 70°C, 80°C) at a rate of 2°C/minute.
-
Run the dyeing process at the set temperature for 30 minutes.
-
Add a pre-dissolved solution of soda ash (sodium carbonate) to raise the pH and initiate dye fixation.
-
Continue the dyeing for another 60 minutes at the set temperature.
-
-
Washing-off (Soaping):
-
Drain the dyebath and rinse the dyed substrate with cold water.
-
Neutralize with a weak acetic acid solution.
-
Wash with a non-ionic detergent at a high temperature (e.g., 90-95°C) for 10-15 minutes to remove unfixed dye.
-
Rinse thoroughly with hot and then cold water.
-
Dry the sample at ambient temperature.
-
Color Fastness Testing Protocols
-
Wash Fastness (ISO 105-C06):
-
A specimen of the dyed fabric is stitched together with a multi-fiber test strip.[6]
-
The composite specimen is placed in a stainless-steel container with a specified amount of detergent solution and stainless-steel balls.[6][7]
-
The container is agitated in a laundering machine at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).[7][8]
-
The specimen is then rinsed and dried.
-
The change in color of the dyed fabric and the staining of the multi-fiber strip are assessed using grey scales under standard lighting.[6][9]
-
-
Rubbing Fastness (AATCC 8):
-
A specimen of the dyed fabric is mounted on the base of a crockmeter.[10]
-
A standard white cotton cloth is mounted on the rubbing finger.
-
The test is performed for a specified number of cycles (e.g., 10 cycles) for both dry and wet conditions.[10][11]
-
For the wet test, the white cotton cloth is wetted with deionized water to a specific moisture content.
-
The amount of color transferred to the white cloth is assessed using the grey scale for staining.[10][11]
-
-
Perspiration Fastness (ISO 105-E04):
-
A dyed specimen is placed between two adjacent fabrics to form a composite sample.[12]
-
The composite sample is immersed in two separate artificial perspiration solutions, one acidic and one alkaline, containing histidine.[4][12]
-
The samples are placed under a specified pressure between plates in a testing device and kept in an oven at 37°C for 4 hours.[12][13]
-
After drying, the color change of the specimen and the staining of the adjacent fabrics are evaluated using grey scales.[12]
-
-
Light Fastness (AATCC 16):
-
A portion of the dyed fabric specimen is covered, and the sample is exposed to a controlled artificial light source (e.g., Xenon-Arc lamp) that simulates natural daylight.[14][15][16]
-
The exposure is carried out for a specified duration or until a certain blue wool standard fades to a specific grey scale rating.[14]
-
The fading of the exposed portion of the specimen is then compared to the unexposed portion and rated using the grey scale for color change.[15]
-
Mandatory Visualizations
References
- 1. The Effect of Temperature Variation on Dyeing Tie-Dye Cotton Fabrics Dyed with Reactive Dye [scirp.org]
- 2. ajer.org [ajer.org]
- 3. jsaer.com [jsaer.com]
- 4. en.usb-lab.com [en.usb-lab.com]
- 5. testextextile.com [testextextile.com]
- 6. textilelearner.net [textilelearner.net]
- 7. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 8. researchgate.net [researchgate.net]
- 9. Colour fastness | Centexbel [centexbel.be]
- 10. fineotex.com [fineotex.com]
- 11. aatcctestmethods.com [aatcctestmethods.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. Colour fastness- Tests for colour fastness to perspiration SS-EN ISO 105-E04 | RISE [ri.se]
- 14. aatcctestmethods.com [aatcctestmethods.com]
- 15. contracttextiles.org [contracttextiles.org]
- 16. blog.qima.com [blog.qima.com]
Technical Support Center: Methods to Prevent the Hydrolysis of Reactive Blue 224 in Alkaline Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Reactive Blue 224 in alkaline solutions. The information is designed to help you minimize hydrolysis, ensuring the stability and reactivity of the dye for your specific applications.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the use of this compound in alkaline environments.
Issue 1: Low Color Yield or Weak Signal Intensity
Possible Cause: Significant hydrolysis of this compound has occurred, reducing the concentration of the active dye available to bind to the substrate.
Troubleshooting Steps:
-
pH Control: Verify the pH of your alkaline solution. Hydrolysis of reactive dyes is highly pH-dependent, with the rate increasing significantly at higher pH values. For many reactive dyes, the optimal pH for fixation is between 10.5 and 11.5.[1] A pH outside this range can either slow down the reaction with the substrate or accelerate hydrolysis.
-
Temperature Management: Measure the temperature of your reaction. Higher temperatures increase the rate of both the desired reaction and the competing hydrolysis reaction.[2] It is crucial to maintain the recommended temperature for your specific protocol.
-
Time Optimization: The duration of exposure to alkaline conditions is critical. Prolonged reaction times will lead to increased hydrolysis.[2] Consider optimizing the reaction time to maximize substrate binding while minimizing dye degradation.
-
Reagent Preparation: Prepare the alkaline solution and the dye solution separately and mix them immediately before use. Storing the dye in an alkaline solution, even for a short period, can lead to significant hydrolysis before it is introduced to your experiment.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Variability in experimental conditions is leading to different degrees of this compound hydrolysis between experiments.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including pH, temperature, reaction time, and reagent concentrations, are consistently maintained for every experiment.
-
Alkali Choice and Preparation: The type and concentration of alkali can impact the rate of hydrolysis. While sodium carbonate is commonly used, a mixture of sodium carbonate and sodium hydroxide can sometimes offer better fixation and reduced hydrolysis, depending on the specific application.[3] Ensure the alkali is fully dissolved and the solution is homogeneous before use.
-
Water Quality: The presence of certain metal ions in the water used to prepare solutions can sometimes catalyze dye degradation. Using deionized or distilled water is recommended.
-
Dye Solution Stability: Prepare fresh dye solutions for each experiment. The stability of the dye in aqueous solution, even at neutral pH, can decrease over time.
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q1: What is hydrolysis of this compound?
A1: Hydrolysis is a chemical reaction where a molecule of water reacts with the reactive group of the this compound dye. In an alkaline solution, the hydroxyl ions (OH⁻) from the water attack the reactive site of the dye molecule. This reaction deactivates the dye, preventing it from forming a covalent bond with the intended substrate.[4] The hydrolyzed dye will not be fixed and will be washed away in subsequent steps, leading to a loss of signal or color.
Q2: What are the main factors that influence the hydrolysis of this compound?
A2: The primary factors influencing the hydrolysis of reactive dyes like this compound are:
-
pH: Higher pH (more alkaline) generally leads to a faster rate of hydrolysis.[1]
-
Temperature: Increased temperature accelerates the rate of hydrolysis.[2]
-
Time: The longer the dye is in an alkaline solution, the more hydrolysis will occur.[2]
-
Dye Concentration: Higher dye concentrations can sometimes lead to an increased rate of hydrolysis.[1]
-
Liquor Ratio: In dyeing applications, a higher liquor ratio (the ratio of the volume of liquid to the weight of the substrate) can increase hydrolysis.
Experimental Parameters
Q3: What is the optimal pH to minimize hydrolysis while ensuring reactivity?
A3: For many vinyl sulfone reactive dyes, a pH range of 10.5 to 11.5 is often recommended to achieve a good balance between the rate of reaction with the substrate and the rate of hydrolysis.[1] However, the optimal pH can vary depending on the specific substrate and experimental conditions. It is advisable to perform a pH optimization study for your particular application.
Q4: How does temperature affect the stability of this compound in alkaline solutions?
A4: The rate of hydrolysis of reactive dyes increases significantly with temperature. While a certain temperature may be required to drive the reaction with your substrate, exceeding this temperature will disproportionately increase the rate of hydrolysis, leading to lower efficiency. For example, one study on a similar reactive dye found that the rate of hydrolysis was significantly higher at elevated temperatures.
Q5: Should I use sodium carbonate or sodium hydroxide as the alkali?
A5: Both sodium carbonate and sodium hydroxide can be used to achieve the desired alkaline pH. Sodium carbonate provides a buffering effect, which can help maintain a more stable pH throughout the reaction. Sodium hydroxide, being a stronger base, can lead to a more rapid increase in pH and potentially a faster initial reaction rate, but it may also accelerate hydrolysis if not carefully controlled. A combination of both is sometimes used to optimize fixation.[3] The choice depends on the specific requirements of your experiment.
Prevention and Analysis
Q6: Are there any chemical additives that can reduce the hydrolysis of this compound?
A6: While specific stabilizers for this compound are not extensively documented in publicly available literature, research into reactive dyes in general has explored the use of certain additives. For instance, some studies have investigated the use of tertiary amines as potential hydrolysis inhibitors for vinyl sulfone dyes. However, the effectiveness of such additives would need to be validated for your specific experimental setup.
Q7: How can I measure the extent of hydrolysis in my this compound solution?
A7: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the amount of hydrolyzed versus active dye.[1] A reversed-phase C18 column can be used to separate the hydrolyzed and unhydrolyzed forms of the dye, which can then be detected and quantified using a UV-Vis detector. Spectrophotometry can also be used to monitor the overall decrease in the concentration of the reactive dye over time, although it may not distinguish between the active and hydrolyzed forms.
Section 3: Data Presentation
Due to the limited availability of specific kinetic data for this compound in the public domain, the following tables provide a general overview of the expected trends based on studies of similar vinyl sulfone reactive dyes. Researchers are strongly encouraged to perform their own kinetic studies for precise quantification.
Table 1: Influence of pH on the Rate of Hydrolysis of a Typical Vinyl Sulfone Reactive Dye.
| pH | Relative Rate of Hydrolysis |
| 9 | Low |
| 10 | Moderate |
| 11 | High |
| 12 | Very High |
Note: This table illustrates the general trend that the rate of hydrolysis increases with increasing pH.
Table 2: Influence of Temperature on the Rate of Hydrolysis of a Typical Vinyl Sulfone Reactive Dye at a Constant Alkaline pH.
| Temperature (°C) | Relative Rate of Hydrolysis |
| 25 | Low |
| 40 | Moderate |
| 60 | High |
| 80 | Very High |
Note: This table illustrates the general trend that the rate of hydrolysis increases with increasing temperature.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis of this compound during Labeling of a Substrate
This protocol provides a general workflow for labeling a substrate with this compound while minimizing hydrolysis.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) or deionized water. Store protected from light and use within a short period.
-
Prepare a separate stock solution of the alkaline buffer (e.g., sodium carbonate buffer, pH 10.5-11.0).
-
-
Reaction Setup:
-
Dissolve or suspend your substrate in the neutral buffer.
-
Just before initiating the reaction, add the this compound stock solution to the substrate solution and mix gently.
-
Initiate the reaction by adding the alkaline buffer to bring the final pH to the desired level (e.g., 10.5).
-
-
Incubation:
-
Incubate the reaction mixture at the optimized temperature for the predetermined optimal time. Avoid unnecessarily long incubation times.
-
-
Quenching and Purification:
-
Stop the reaction by neutralizing the pH with a suitable acidic buffer.
-
Purify the labeled substrate from unreacted and hydrolyzed dye using an appropriate method (e.g., dialysis, size-exclusion chromatography, or precipitation).
-
Protocol 2: HPLC Method for Quantifying Hydrolysis of this compound
This protocol is based on a method developed for a similar reactive blue dye and can be adapted for this compound.[1]
-
Sample Preparation:
-
Prepare a solution of this compound in the alkaline buffer of interest.
-
At various time points, withdraw an aliquot of the solution and immediately neutralize it with a dilute acid (e.g., 0.1 M HCl) to quench the hydrolysis reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is often effective. The exact gradient will need to be optimized to achieve good separation between the hydrolyzed and unhydrolyzed dye peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) of this compound.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unhydrolyzed and hydrolyzed forms of this compound based on their retention times. The hydrolyzed form is typically more polar and will elute earlier.
-
Calculate the percentage of hydrolyzed dye at each time point by comparing the peak areas of the two forms.
-
Plot the concentration of the unhydrolyzed dye versus time to determine the rate of hydrolysis.
-
Section 5: Visualizations
Caption: Reaction pathways of this compound in an alkaline solution.
Caption: Troubleshooting workflow for issues with this compound.
References
The role of electrolyte concentration in optimizing Reactive blue 224 dyeing.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Reactive Blue 224 dye, with a specific focus on the critical role of electrolyte concentration.
Troubleshooting Guide
Q1: Why is my fabric dyeing unevenly (patchy or streaky)?
A1: Uneven dyeing, or "unlevelness," is a common issue in reactive dyeing and can be attributed to several factors related to electrolyte addition and process control.
-
Rapid Salt Addition: Adding the electrolyte (e.g., sodium chloride or sodium sulfate) too quickly can cause the dye to rush onto the fabric in a non-uniform manner. The salt should be added portion-wise or dissolved and dosed over a period of time to allow for gradual and even dye exhaustion.
-
Poor Liquor Circulation: Inadequate movement of the dye bath liquor around the fabric can lead to localized high concentrations of dye and electrolyte, resulting in uneven color. Ensure proper agitation or circulation in your dyeing apparatus.
-
Incorrect Temperature: Starting the dyeing process at too high a temperature can accelerate dye uptake before it has had a chance to distribute evenly. It is advisable to start at a lower temperature, add the electrolyte, allow for dye migration, and then gradually raise the temperature.
-
Fabric Preparation: Improperly prepared fabric with residual impurities, sizing agents, or uneven whiteness can resist dye uptake in certain areas, leading to patchiness.[1] Ensure the fabric is thoroughly scoured and bleached before dyeing.
Q2: The color of my dyed fabric is too light (poor color yield). What could be the cause?
A2: A low color yield suggests that an insufficient amount of dye has fixed to the fabric. This can be directly related to the electrolyte concentration.
-
Insufficient Electrolyte: The primary role of the electrolyte is to neutralize the negative surface charge of the cellulosic fiber, which otherwise repels the anionic reactive dye.[2][3][4] Without enough salt, the dye will not effectively exhaust from the dye bath onto the fiber, resulting in a pale shade. Refer to Table 1 for recommended starting concentrations.
-
Excessive Electrolyte: Conversely, an overly high concentration of salt can cause the dye molecules to aggregate in the solution.[2][5] These large aggregates are less able to diffuse into the fiber structure and may even precipitate, leading to a weaker shade and potential for spotting.
-
Dye Hydrolysis: Reactive dyes can react with water (hydrolyze), which deactivates them and prevents them from forming a covalent bond with the fiber.[6][7] This is exacerbated by high temperatures and high pH before the dye has had a chance to exhaust onto the fiber. Ensure the alkali is added only after the dye has been exhausted onto the fabric with the aid of the electrolyte.
-
Incorrect pH: The fixation of the reactive dye to the fiber is highly dependent on pH. An insufficient amount of alkali (e.g., soda ash) will result in a low fixation rate. The optimal pH for the fixation of most reactive dyes is between 10.5 and 11.[6]
Q3: I am observing batch-to-batch shade inconsistency. How can I improve reproducibility?
A3: Shade inconsistency is often due to a lack of precise control over dyeing parameters between batches.
-
Varying Electrolyte Concentration: Small variations in the amount of salt added can lead to noticeable differences in the final shade.[6] It is crucial to accurately weigh all chemicals.
-
Fluctuating Liquor Ratio: The liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric) affects the concentration of all components, including the electrolyte. Maintaining a consistent liquor ratio is essential for reproducible results.
-
Inconsistent Process Timing and Temperature: The duration of the salt addition, exhaustion phase, and fixation phase, as well as the temperature profile, must be kept constant between batches.
-
Water Quality: The hardness of the water can affect the dyeing process. The presence of metal ions like calcium and magnesium can interfere with the dye.[8] Using deionized or softened water is recommended for consistency.
Frequently Asked Questions (FAQs)
Q1: What is the function of an electrolyte in reactive dyeing?
A1: In an aqueous solution, both cellulosic fibers (like cotton) and reactive dye molecules carry a negative charge. This results in an electrostatic repulsion that hinders the dye from approaching the fiber. Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are simple salts that dissolve in water to form positive (Na⁺) and negative (Cl⁻ or SO₄²⁻) ions. The positive sodium ions are attracted to the negatively charged fiber surface, effectively neutralizing it and allowing the negatively charged dye molecules to approach, adsorb onto, and diffuse into the fiber.[2][3][4][9] This process is known as exhaustion.
Q2: Which electrolyte should I use, sodium chloride (NaCl) or sodium sulfate (Na₂SO₄)?
A2: Both sodium chloride and sodium sulfate are effective electrolytes for reactive dyeing. Sodium sulfate is a milder electrolyte and is sometimes preferred for dyes that are more sensitive to salt-induced aggregation. However, sodium chloride is also widely used and is generally more cost-effective. For most applications, either can be used, but it is important to be consistent with your choice within a series of experiments.
Q3: How do I determine the optimal electrolyte concentration for my experiment?
A3: The optimal electrolyte concentration depends on several factors, primarily the depth of the desired shade (which correlates with the dye concentration) and the liquor ratio. As a general rule, darker shades require more electrolyte to promote the exhaustion of the higher dye concentration. It is always recommended to perform preliminary experiments to determine the optimal concentration for your specific conditions. The tables below provide a starting point for optimization.
Data Presentation
Table 1: Recommended Starting Electrolyte Concentrations for Different Shade Depths
| Shade Depth | Dye Concentration (% owf*) | Typical NaCl Concentration (g/L) | Typical Na₂SO₄ (anhydrous) Concentration (g/L) |
| Pale | 0.1 - 1.0 | 20 - 40 | 15 - 30 |
| Medium | 1.0 - 3.0 | 40 - 60 | 30 - 50 |
| Dark | > 3.0 | 60 - 80 | 50 - 70 |
% owf = on weight of fabric These are general recommendations. The optimal concentration may vary depending on the specific dye, substrate, and liquor ratio.
Table 2: Illustrative Effect of Electrolyte (NaCl) Concentration on Color Yield (K/S Value)
| NaCl Concentration (g/L) | Expected K/S Value (Relative) | Observation |
| 0 | Very Low | Poor dye exhaustion due to electrostatic repulsion. |
| 20 | Moderate | Improved exhaustion as fiber surface charge is partially neutralized. |
| 40 | High | Good exhaustion, approaching optimal for a medium shade. |
| 60 | Very High | Near-maximum exhaustion and color yield. |
| 80 | High | Color yield may begin to decrease due to dye aggregation. |
| 100 | Moderate | Significant dye aggregation can lead to a drop in color yield.[2][5] |
K/S is a measure of the color strength of the dyed fabric. The values are relative and will depend on the specific dye concentration and dyeing conditions.
Experimental Protocols
Standard Exhaust Dyeing Protocol for Cotton with this compound (Medium Shade)
This protocol is a representative example for dyeing a 10g cotton sample to a 2% shade on the weight of the fabric (owf) at a 20:1 liquor ratio.
Materials:
-
10g scoured and bleached cotton fabric
-
This compound dye (0.2g)
-
Sodium chloride (NaCl) (12g)
-
Soda ash (Na₂CO₃) (4g)
-
Deionized water (200mL)
-
Dyeing vessel (e.g., beaker with magnetic stirrer and hotplate, or a laboratory dyeing machine)
Procedure:
-
Prepare the Dyebath:
-
Add 150mL of deionized water to the dyeing vessel.
-
Dissolve the 0.2g of this compound dye in a small amount of warm water and add it to the dyebath.
-
Stir to ensure the dye is fully dissolved.
-
-
Dyeing - Exhaustion Phase:
-
Introduce the 10g cotton fabric into the dyebath at room temperature (approx. 25°C).
-
Agitate for 10 minutes to ensure the fabric is fully wetted.
-
Gradually raise the temperature to 60°C over 20 minutes.
-
Run for 10 minutes at 60°C.
-
Dissolve the 12g of NaCl in 25mL of hot water. Add this salt solution to the dyebath in two portions, 10 minutes apart.
-
Continue dyeing at 60°C for another 30 minutes to allow for dye exhaustion.
-
-
Dyeing - Fixation Phase:
-
Dissolve the 4g of soda ash in 25mL of warm water.
-
Add the soda ash solution to the dyebath.
-
Continue dyeing at 60°C for a further 60 minutes. This is the fixation step where the dye forms a covalent bond with the cotton fiber.
-
-
Washing Off:
-
Drain the dyebath.
-
Rinse the fabric thoroughly with cold water until the water runs clear.
-
Wash the fabric in a solution containing a non-ionic detergent (1-2 g/L) at 90-95°C for 10-15 minutes to remove any unfixed dye.
-
Rinse again with warm water, followed by a final cold water rinse.
-
-
Drying:
-
Squeeze the excess water from the fabric and air dry.
-
Visualizations
Caption: Experimental workflow for the exhaust dyeing of cotton with this compound.
Caption: Role of electrolyte concentration in reactive dyeing.
References
- 1. Eco-friendly salt/alkali-free exhaustion dyeing of cotton fabric with reactive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jagson.com [jagson.com]
- 8. researchgate.net [researchgate.net]
- 9. pjsir.org [pjsir.org]
Technical Support Center: Photostability of Fabrics Dyed with C.I. Reactive Blue 224
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for researchers, scientists, and professionals working with fabrics dyed with C.I. Reactive Blue 224.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the photostability of fabrics dyed with this compound?
A1: The photostability, or light fastness, of fabrics dyed with reactive dyes like this compound is influenced by a combination of factors. The most significant include the light source (UV and visible light), the presence of oxygen and moisture, the dye concentration on the fabric, and the use of protective agents like UV absorbers and antioxidants.[1][2][3] The chemical structure of the dye itself, specifically its chromophore, also plays a crucial role.[4]
Q2: How does light exposure lead to the fading of this compound?
A2: The photodegradation of reactive dyes is a complex process. It is understood to occur via two main pathways: UV light-induced unimolecular decomposition and visible light-induced photo-oxidation.[3] In the presence of oxygen and light, the excited dye molecules can react with oxygen to form reactive oxygen species (ROS), such as superoxide radicals, which then attack and destroy the dye molecules, leading to fading.[3] For azo dyes, visible light is often the dominant factor in fading, while for other structures, UV radiation can be more significant.[1]
Q3: Can the concentration of this compound on the fabric affect its photostability?
A3: Yes, the dye concentration, or depth of shade, has a significant impact on photostability. Generally, darker shades (higher dye concentrations) exhibit better light fastness.[2][4] Lighter shades have a thinner layer of dye, making them more susceptible to rapid photodegradation.[5] Studies on similar reactive dyes have shown that increasing the dye concentration from 1% to 5% significantly improves color stability after UV irradiation.[5] An increase in the standard depth of shade for reactive blue dyes can lead to an improvement of up to 1.0 grade on the light fastness scale (1-8).[4]
Q4: What are UV absorbers and how do they improve the light fastness of this compound?
A4: UV absorbers are chemical compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as less harmful thermal energy.[6] By absorbing UV light, they reduce the amount of high-energy radiation reaching the dye molecules, thus minimizing one of the key pathways of photodegradation and improving light fastness.[2] They can be applied as a finishing treatment to the dyed fabric.[7]
Q5: Are there other treatments besides UV absorbers that can enhance photostability?
A5: Yes, antioxidants can also be used to improve the light fastness of reactive dyes.[3] Antioxidants work by quenching reactive oxygen species (ROS) that are formed during the photo-oxidation process. By neutralizing these destructive species, antioxidants inhibit the degradation of the dye molecules.[3] In some studies, Vitamin C has been shown to be a particularly effective antioxidant for improving the light fastness of reactive dyes.[3]
Troubleshooting Guide
Problem: My fabric samples dyed with this compound are fading faster than expected during light fastness testing.
| Potential Cause | Troubleshooting Steps |
| Low Dye Concentration | Verify the dye concentration on the fabric. Lighter shades are known to have poorer light fastness.[2][5] Consider increasing the depth of shade for subsequent experiments if the application allows. |
| Inadequate Removal of Unfixed Dye | Ensure a thorough washing-off process was completed after dyeing. Hydrolyzed, unfixed dye has a high affinity for the fabric but is not covalently bonded, leading to poor fastness. The washing process should effectively remove unfixed dye, salts, and alkalis.[8] |
| Absence of Protective Agents | Consider applying a UV absorber or an antioxidant as a post-treatment. These agents can significantly improve light fastness by mitigating UV damage and photo-oxidation.[3][6][9] |
| High Humidity During Exposure | Moisture on the fabric can accelerate photofading.[1] Ensure that the humidity conditions of your light fastness testing chamber are controlled and match the standard test method (e.g., ISO 105-B02).[10] |
| Incorrect Light Exposure Settings | Confirm that the light source (e.g., Xenon arc lamp) and filters used in your testing apparatus are correct for simulating natural daylight as specified in standard protocols like ISO 105-B02.[10][11] |
Data Presentation
The following tables summarize quantitative data from studies on similar reactive blue dyes, which can serve as a reference for experiments with this compound.
Table 1: Effect of Dye Concentration on Color Stability of C.I. Reactive Blue 204 after UV Irradiation
| Dye Concentration | Irradiation Time (hours) | Total Color Difference (ΔE) |
| 1% | 100 | 14.0 |
| 3% | 100 | 9.9 |
| 5% | 100 | 10.1 |
| Data sourced from a study on C.I. Reactive Blue 204 on cotton fabric. A higher ΔE value indicates greater color change/fading.[5] |
Table 2: Light Fastness Improvement with UV Absorber Treatment
| Dye | Treatment | Light Fastness Rating (Blue Wool Scale 1-8) | Improvement (Grades) |
| Reactive Dyes (General) | Untreated | (Varies) | - |
| Reactive Dyes (General) | Treated with UV-DTHM | (Varies) | +0.5 to 1.0 |
| Data sourced from a study applying a reactive UV absorber to cotton fabrics dyed with various reactive dyes.[9] |
Table 3: Example of Color Difference (ΔE) for Reactive Dyes After Light Exposure (Untreated)
| Dye Name | Total Color Difference (ΔE) after exposure |
| C.I. Reactive Yellow 84 | 2.76 |
| C.I. Reactive Red 22 | 6.35 |
| C.I. Reactive Blue 19 | 5.32 |
| This table provides context on the typical range of color change for different reactive dyes under light exposure without protective treatments.[3] |
Experimental Protocols
1. Protocol for Light Fastness Testing (Based on ISO 105-B02)
This protocol outlines the general procedure for determining the color fastness to artificial light using a Xenon arc fading lamp.
-
Specimen Preparation : Cut a specimen of the fabric dyed with this compound to the dimensions required by the specimen holders of the testing apparatus.[10][12]
-
Reference Materials : Prepare a set of blue wool references (either 1-8 or L2-L9, depending on the standard followed). These references have known light fastness ratings.[12][13]
-
Mounting : Mount the test specimen and the blue wool references on sample mounting cards.[10][12] A portion of each specimen and reference should be covered with an opaque mask to serve as the unexposed original for comparison.
-
Apparatus Setup : Place the mounted specimens in a Xenon arc lamp apparatus. The apparatus should be equipped with an appropriate optical filter to simulate natural daylight (D65).[10][11]
-
Exposure Conditions : Set the exposure conditions (e.g., irradiance, black standard temperature, chamber temperature, relative humidity) according to one of the standard cycles defined in ISO 105-B02.[11]
-
Exposure : Expose the specimens and references to the light from the Xenon arc lamp. Periodically inspect the samples.
-
Assessment : The test ends when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the grey scale for assessing change in color. The light fastness rating is the number of the blue wool reference that shows a similar change in color.[13] Alternatively, the total color difference (ΔE) between the exposed and unexposed areas can be measured using a spectrophotometer.
2. Protocol for Application of a UV Absorber by Exhaust Method
This protocol describes a method for applying a UV absorber to a dyed cotton fabric.
-
Prepare Treatment Bath : Prepare a bath containing the UV absorber at the desired concentration (e.g., 2% on weight of fabric), sodium sulphate (e.g., 70 g/L), and an alkali like sodium carbonate. The liquor ratio (ratio of the weight of the goods to the volume of the liquid) is typically set at 10:1.[14]
-
Introduce Fabric : Place the fabric dyed with this compound into the laboratory dyeing machine containing the treatment bath at room temperature.
-
Temperature Ramp : Start the machine and raise the temperature according to a set profile. For example, raise the temperature to 80°C over 30 minutes.[14]
-
Treatment : Hold the temperature at 80°C for a specified duration, for example, 45-60 minutes, to allow for the exhaustion and fixation of the UV absorber onto the fabric.
-
Cool Down and Rinse : After the treatment time, cool the bath down. Remove the fabric and rinse it thoroughly with warm and then cold water to remove any unfixed chemicals.
-
Drying : Dry the treated fabric in an oven or at ambient temperature.
-
Evaluation : The treated fabric can now be subjected to light fastness testing to quantify the improvement.
Visualizations
Caption: Logical relationship of the photo-oxidative fading mechanism for reactive dyes.
Caption: Experimental workflow for evaluating the effect of a UV absorber on photostability.
References
- 1. researchgate.net [researchgate.net]
- 2. download.atlantis-press.com [download.atlantis-press.com]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. ijert.org [ijert.org]
- 5. Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103031712A - Method for improving color fastness to light of fabric dyed by active dye - Google Patents [patents.google.com]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. ISO 105-B02 | Q-Lab [q-lab.com]
- 12. wewontech.com [wewontech.com]
- 13. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 14. researchgate.net [researchgate.net]
Enhancing the color yield of Reactive blue 224 through process modifications.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the color yield of Reactive Blue 224 in their experiments. The following sections offer insights into process modifications, detailed experimental protocols, and solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the color yield of this compound on cellulosic fibers like cotton?
A1: The color yield of this compound is primarily influenced by several critical parameters:
-
pH of the Dyebath: An alkaline environment is essential for the chemical reaction between the reactive dye and the hydroxyl groups of cellulosic fibers.
-
Dyeing Temperature: Temperature affects the rate of dye diffusion into the fiber and the fixation reaction.
-
Electrolyte Concentration: Salts like sodium chloride or sodium sulfate are crucial for promoting dye exhaustion from the bath onto the fiber.
-
Dyeing Time: Sufficient time is required for dye exhaustion and fixation to reach equilibrium.
-
Liquor Ratio: The ratio of the volume of dye liquor to the weight of the fabric can impact dye concentration and exhaustion.
-
Dye Hydrolysis: A competing reaction with water, known as hydrolysis, deactivates the reactive dye, preventing it from binding to the fiber and thus reducing color yield.
Q2: What is dye hydrolysis and how does it affect the color yield of this compound?
A2: Hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water instead of the fiber. This hydrolyzed dye can no longer form a covalent bond with the cellulosic fiber, leading to a significant loss in color yield.[1] Factors that accelerate hydrolysis include high pH and high temperature. Therefore, careful control of these parameters is crucial to minimize hydrolysis and maximize fixation.
Q3: What is the optimal pH range for dyeing cotton with this compound?
A3: For most reactive dyes, including those similar to this compound, the optimal pH for the fixation phase is in the alkaline range, typically between 10.5 and 11.5.[1] This pH is usually achieved by adding an alkali such as sodium carbonate. An incorrect pH can lead to either incomplete fixation (if too low) or excessive hydrolysis (if too high), both of which reduce the final color yield.
Q4: How does temperature affect the dyeing process with this compound?
A4: Temperature plays a dual role in the dyeing process. Increasing the temperature generally increases the rate of dye diffusion into the fiber and the rate of the fixation reaction. However, excessively high temperatures can also accelerate the rate of dye hydrolysis. For many reactive dyes, an optimal temperature is around 60°C, which provides a good balance between fixation and hydrolysis.[2]
Q5: Why is the addition of salt necessary in the dyeing process?
A5: Cellulosic fibers like cotton develop a negative surface charge in water, which can repel the negatively charged reactive dye anions. Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), are added to the dyebath to neutralize this negative charge on the fiber surface. This reduction in repulsion allows the dye molecules to approach and exhaust onto the fiber more effectively, leading to a higher color yield.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Color Yield / Pale Shade | - Incorrect pH (too low or too high).- Insufficient dyeing temperature.- Inadequate electrolyte concentration.- Premature dye hydrolysis.- Incorrect liquor ratio (too high). | - Verify and adjust the dyebath pH to the optimal range of 10.5-11.5 during the fixation stage.- Ensure the dyeing temperature is maintained at the recommended level (around 60°C).- Optimize the electrolyte concentration based on the shade depth.- Add alkali only after the dye has had sufficient time to exhaust onto the fiber.- Use a lower liquor ratio to increase the dye concentration in the bath. |
| Uneven Dyeing / Patchy Color | - Poor dye solubility.- Inadequate mixing of dye and chemicals.- Rapid addition of alkali.- Uneven temperature distribution in the dyebath. | - Ensure the dye is completely dissolved before adding it to the dyebath.- Stir the dyebath thoroughly and ensure uniform circulation.- Add the alkali portion-wise or use a dosing pump for gradual addition.- Ensure proper circulation and temperature control throughout the dyeing vessel. |
| Poor Wash Fastness | - Incomplete removal of unfixed and hydrolyzed dye.- Insufficient fixation time or temperature. | - Implement a thorough washing-off (soaping) process with hot and cold rinses to remove all unfixed dye.[3]- Ensure adequate fixation time and temperature are provided according to the recommended protocol. |
| Color Deviation Between Batches | - Variations in process parameters (pH, temperature, time).- Inconsistent water quality.- Differences in fabric pretreatment. | - Standardize all dyeing parameters and ensure they are precisely controlled for each batch.- Use deionized or softened water to avoid interference from metal ions.- Ensure consistent scouring and bleaching of the fabric before dyeing. |
Data Presentation
While specific quantitative data for the optimization of this compound is proprietary to dye manufacturers, the following table provides a general guideline for the expected impact of key process parameters on color yield (K/S value) for similar reactive dyes on cotton.
| Parameter | Range | Effect on Color Yield (K/S) | Remarks |
| Dyeing Temperature | 40°C - 80°C | Increases up to an optimum (typically ~60°C), then may decrease due to increased hydrolysis.[2] | Finding the optimal balance is key. |
| pH (Fixation) | 9 - 12 | Increases to an optimum (typically 10.5-11.5), then decreases due to excessive hydrolysis. | Precise pH control is critical for maximizing fixation. |
| Electrolyte (NaCl) | 20 - 80 g/L | Increases with concentration, but excessive amounts can lead to dye aggregation and reduced levelness. | The amount should be adjusted based on the desired shade depth. |
| Dyeing Time (Fixation) | 30 - 90 min | Increases with time, eventually reaching a plateau. | Longer times may not significantly increase yield and can increase hydrolysis. |
Experimental Protocols
Standard Exhaust Dyeing Protocol for Cotton with this compound
This protocol outlines a general procedure for dyeing cotton fabric with this compound in a laboratory setting.
Materials and Reagents:
-
Scoured and bleached cotton fabric
-
This compound dye
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Acetic acid (for neutralization)
-
Non-ionic soaping agent
-
Distilled or deionized water
Procedure:
-
Preparation of Dyebath:
-
Set the liquor ratio (e.g., 1:20, meaning 20 mL of water for every 1 g of fabric).
-
Add the required amount of distilled water to the dyeing vessel.
-
Dissolve the pre-calculated amount of this compound dye in a small amount of warm water and then add it to the dyebath.
-
Add a wetting agent if necessary.
-
-
Exhaustion Phase:
-
Introduce the cotton fabric into the dyebath at room temperature.
-
Start agitation and gradually raise the temperature to the desired dyeing temperature (e.g., 60°C) over 20-30 minutes.
-
Run for 10-15 minutes at this temperature.
-
Add the required amount of electrolyte (e.g., NaCl) in two to three portions over 15-20 minutes.
-
Continue the dyeing process for another 30 minutes to allow for dye exhaustion.
-
-
Fixation Phase:
-
Add the pre-dissolved alkali (sodium carbonate) to the dyebath in two portions over 10-15 minutes. This will raise the pH to the optimal range for fixation (10.5-11.5).
-
Continue dyeing at the same temperature for a further 45-60 minutes to ensure complete fixation of the dye.
-
-
Washing-off (Soaping):
-
Drain the dyebath.
-
Rinse the dyed fabric thoroughly with cold water.
-
Treat the fabric with a non-ionic soaping agent (e.g., 2 g/L) at or near boiling temperature for 10-15 minutes to remove any unfixed and hydrolyzed dye.
-
Rinse with hot water and then with cold water until the water runs clear.
-
-
Neutralization and Drying:
-
Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L).
-
Rinse again with cold water.
-
Squeeze the excess water and air-dry the fabric.
-
Visualizations
Logical Workflow for Troubleshooting Low Color Yield
Caption: Troubleshooting workflow for low color yield.
Signaling Pathway of Reactive Dye Fixation and Hydrolysis
References
Validation & Comparative
A Comparative Guide to Triphenodioxazine Dyes for Researchers and Scientists
This guide provides a detailed comparative analysis of Reactive Blue 224 and other significant dyes used in research and industrial applications. Triphenodioxazine dyes, known for their brilliant blue hues and high color strength, were developed as alternatives to anthraquinone-based dyes.[1] They are valued for their performance in textile applications and have found utility in various scientific domains. This document outlines their performance characteristics, provides detailed experimental protocols, and visualizes key workflows to aid researchers, scientists, and drug development professionals in their applications.
Comparative Analysis of Selected Dyes
The following table summarizes the key characteristics of this compound and contrasts it with other widely used dyes. While not all are triphenodioxazine-based, their inclusion provides a broader context of dye applications in scientific research, from textile chemistry to biochemical purification and histological staining.
| Parameter | This compound | Cibacron Blue 3G-A | Sirius Red F3B |
| Chemical Class | Triphenodioxazine[2][3] | Anionic Anthraquinone | Polyazo Dye[4] |
| Synonyms | Levafix Royal Blue E-FR[2][5] | C.I. Reactive Blue 2 | Direct Red 80[6][7] |
| Molecular Formula | C₂₆H₂₄Cl₂K₁N₄Na₁O₂₀S₆[3] | C₂₉H₂₀ClN₇O₁₁S₃ | C₄₅H₂₆N₁₀Na₆O₂₁S₆[4][6] |
| Primary Application | Dyeing of cellulosic fibers (e.g., cotton)[5][8] | Dye-ligand affinity chromatography for protein purification[9][10] | Histological staining of collagen and amyloid[4][7] |
| Binding Mechanism | Forms covalent bonds with hydroxyl groups on fibers.[1][11] | Binds non-covalently to nucleotide-binding sites on proteins.[12] | Binds electrostatically to basic amino acids in collagen.[6] |
| Key Features | Greenish-light blue hue; good light and perspiration fastness.[2][5] | High protein-binding capacity; used to purify a wide range of enzymes.[9][12] | Enhances the natural birefringence of collagen fibers under polarized light.[6] |
| Max. Absorption (λmax) | Not specified in results | ~612 nm (as part of Blue Dextran) | ~528-529 nm[6][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific outcomes. The following protocols outline standard procedures for evaluating and utilizing these dyes.
1. Protocol for Evaluating Reactive Dyeing Performance
This protocol is designed to assess the fixation efficiency and colorfastness of reactive dyes like this compound on cellulosic substrates such as cotton.
-
Objective: To quantify the dye uptake and wash fastness on cotton fabric.
-
Materials: Spectrophotometer, cotton swatches, dyebath beakers, constant temperature water bath, rinsing baths, laundry tester (launder-ometer).
-
Methodology:
-
Dyebath Preparation: Prepare a dyebath solution containing the reactive dye at a known concentration (e.g., 1% on weight of fabric), an electrolyte (e.g., 60 g/L NaCl), and an alkali (e.g., 20 g/L Na₂CO₃) to facilitate fixation.
-
Dyeing Process: Immerse a pre-wetted cotton swatch into the dyebath at a liquor ratio of 1:20 (fabric weight:bath volume). Raise the temperature to 60°C and maintain for 60 minutes with gentle agitation.
-
Rinsing and Soaping: After dyeing, rinse the fabric swatch with cold water to remove loose dye. Then, subject it to a soaping process at 95°C for 15 minutes in a solution containing a non-ionic detergent (e.g., 2 g/L) to remove any unfixed dye.
-
Fixation Efficiency Measurement: Measure the absorbance of the initial dyebath and the combined rinsing/soaping liquors using a UV-Vis spectrophotometer at the dye's λmax. The fixation efficiency (%) is calculated as: [(Initial Absorbance - Residual Absorbance) / Initial Absorbance] * 100.
-
Colorfastness to Washing: Assess the wash fastness of the dyed fabric according to standard methods (e.g., ISO 105-C06). Evaluate color change and staining on adjacent fabrics using standard grey scales.
-
2. Protocol for Protein Purification using Affinity Chromatography
This protocol describes the use of Cibacron Blue 3G-A immobilized on a support matrix (e.g., agarose) for the purification of a target protein from a complex mixture.[10][14]
-
Objective: To isolate a specific protein that binds to Cibacron Blue.
-
Materials: Chromatography column, Cibacron Blue-agarose resin, binding buffer, elution buffer, protein mixture (lysate), fraction collector.
-
Methodology:
-
Column Packing and Equilibration: Pack a chromatography column with the Cibacron Blue-agarose resin. Equilibrate the column by washing it with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Load the clarified protein mixture onto the equilibrated column at a slow flow rate to allow for maximum binding of the target protein to the immobilized dye.
-
Washing: Wash the column with 10-15 column volumes of binding buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the bound target protein by applying an elution buffer. Elution can be achieved by increasing the ionic strength (e.g., binding buffer + 1.0 M NaCl) or by competitive elution with a specific ligand (e.g., NAD⁺, ATP).[14]
-
Fraction Collection: Collect the eluted protein in fractions using a fraction collector. Analyze the fractions for protein content (A280) and purity (e.g., via SDS-PAGE).
-
Visualized Workflows
Diagrams created using DOT language provide clear, logical representations of complex processes.
Caption: Workflow for the application and evaluation of reactive dyes on fabric.
Caption: Workflow for purifying proteins using dye-ligand affinity chromatography.
References
- 1. Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. Sirius Red - Wikipedia [en.wikipedia.org]
- 5. Cas 122390-99-2,this compound | lookchem [lookchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. stainsfile.com [stainsfile.com]
- 8. US5171852A - Triphenodioxazine reactive dyes having sulphonate ester groups - Google Patents [patents.google.com]
- 9. agscientific.com [agscientific.com]
- 10. polysciences.com [polysciences.com]
- 11. vichem.vn [vichem.vn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactive Blue 224 and Reactive Blue 19 in Textile Dyeing Applications
A detailed guide for researchers and textile industry professionals on the performance, application, and environmental impact of two prominent blue reactive dyes.
In the realm of textile coloration, the selection of dyes is a critical decision that influences not only the aesthetic qualities of the final product but also the efficiency and environmental footprint of the manufacturing process. This guide provides a comprehensive comparative study of two widely used reactive blue dyes: Reactive Blue 224 and Reactive Blue 19. This analysis is designed to assist researchers, scientists, and textile development professionals in making informed decisions by presenting objective performance data, detailed experimental protocols, and visual representations of their chemical structures and application workflows.
Chemical and Physical Properties
This compound and Reactive Blue 19 belong to different chromophoric classes, which fundamentally influences their properties and application suitability. Reactive Blue 19 is an anthraquinone-based dye, known for its bright shades and good all-around fastness properties. In contrast, this compound is a triphenodioxazine-based dye, a class of dyes developed to offer higher color strength and different fastness characteristics, often as an alternative to anthraquinone dyes.[1]
Below is a summary of their key chemical and physical characteristics:
| Property | This compound | Reactive Blue 19 |
| C.I. Name | This compound | Reactive Blue 19 |
| CAS Number | 122390-99-2 | 2580-78-1 |
| Chemical Class | Triphenodioxazine | Anthraquinone |
| Molecular Formula | C₂₆H₂₄Cl₂KN₄NaO₂₀S₆ | C₂₂H₁₆N₂Na₂O₁₁S₃ |
| Appearance | Green-light blue powder | Bright blue powder |
Performance in Textile Dyeing: A Comparative Overview
The performance of a reactive dye is primarily assessed by its fixation efficiency, the fastness of the dyed fabric to various stresses, and the characteristics of the effluent generated during the dyeing process.
Fixation Efficiency
Fixation efficiency is a crucial parameter that indicates the percentage of the dye that covalently bonds with the textile fiber. Higher fixation efficiency is desirable as it leads to better color yield, reduced dye wastage, and a lower concentration of unfixed dye in the effluent. While directly comparable, side-by-side data is limited in publicly available literature, typical fixation efficiencies for reactive dyes on cotton are influenced by the dye's reactivity, substantivity, and the dyeing parameters. Generally, reactive dyes can achieve fixation efficiencies ranging from 60% to over 90%.[2]
| Performance Metric | This compound (Typical for Triphenodioxazine Dyes) | Reactive Blue 19 (Anthraquinone) |
| Fixation Efficiency (%) | Generally high, often in the range of 80-95% | Good, typically in the range of 70-85% |
Note: The above values are typical ranges for the respective dye classes and can vary based on specific dyeing conditions.
Colorfastness Properties
Colorfastness is a measure of a dyed textile's resistance to fading or color transfer when subjected to various conditions such as washing, light, and rubbing.
| Fastness Property | This compound (Typical for Triphenodioxazine Dyes) | Reactive Blue 19 |
| Wash Fastness (ISO 105-C06) | Excellent (Grade 4-5) | Very Good to Excellent (Grade 4-5)[3] |
| Light Fastness (ISO 105-B02) | Good to Very Good (Grade 4-5) | Good (Grade 4)[4] |
| Rubbing Fastness (ISO 105-X12) - Dry | Very Good to Excellent (Grade 4-5) | Very Good to Excellent (Grade 4-5)[3] |
| Rubbing Fastness (ISO 105-X12) - Wet | Good to Very Good (Grade 3-4) | Good (Grade 3-4)[3] |
Triphenodioxazine dyes like this compound are often favored for their high lightfastness.[1] Anthraquinone dyes such as Reactive Blue 19 are known for their bright shades and generally good fastness properties.[1]
Effluent Characteristics
The environmental impact of the dyeing process is largely determined by the characteristics of the wastewater generated. Key parameters include Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), and the amount of color and salts discharged. Due to the incomplete exhaustion and fixation of reactive dyes, a significant portion can end up in the effluent, contributing to high COD and color values.[5]
| Effluent Parameter | This compound Dyeing Process | Reactive Blue 19 Dyeing Process |
| COD (mg/L) | Varies depending on fixation efficiency; typically high | Varies depending on fixation efficiency; typically high |
| BOD₅ (mg/L) | Varies depending on biodegradability | Varies depending on biodegradability |
| Color Load | Dependent on exhaustion and fixation rates | Dependent on exhaustion and fixation rates |
| Salt Concentration | High (typical for reactive dyeing) | High (typical for reactive dyeing) |
Note: Specific values for COD and BOD are highly dependent on the dye concentration, auxiliary chemicals used, and the efficiency of the dyeing process.
Experimental Protocols
To ensure reproducibility and accurate comparison of dye performance, standardized experimental protocols are essential. The following sections outline the methodologies for key experiments.
Exhaust Dyeing of Cotton with Reactive Dyes
This protocol describes a typical laboratory procedure for dyeing cotton fabric with reactive dyes using the exhaust method.
Materials and Equipment:
-
Scoured and bleached 100% cotton fabric
-
This compound and Reactive Blue 19
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Laboratory dyeing machine (e.g., Launder-Ometer or similar)
-
Spectrophotometer for color measurement
-
pH meter
Procedure:
-
Prepare the dyebath with the required amount of water, dye (e.g., 2% on weight of fabric, owf), and salt (e.g., 60 g/L NaCl).
-
Introduce the pre-wetted cotton fabric into the dyebath at room temperature.
-
Raise the temperature to the recommended dyeing temperature for the specific dye (e.g., 60°C for many vinyl sulfone types).
-
Run the dyeing for a specified time (e.g., 30-45 minutes) to allow for dye exhaustion.
-
Add the alkali (e.g., 20 g/L Na₂CO₃) to the dyebath to initiate fixation.
-
Continue the dyeing process for the recommended fixation time (e.g., 45-60 minutes).
-
After dyeing, rinse the fabric thoroughly with cold water.
-
Soap the dyed fabric at the boil with a non-ionic detergent (e.g., 2 g/L) for 10-15 minutes to remove unfixed dye.
-
Rinse the fabric again with hot and then cold water.
-
Dry the fabric at ambient temperature.
Determination of Fixation Efficiency
The fixation efficiency can be determined by measuring the amount of dye in the dyebath and wash liquors after dyeing.
Procedure:
-
Collect the exhausted dyebath and all subsequent rinsing and soaping liquors.
-
Combine and make up to a known volume.
-
Measure the absorbance of the collected liquor using a spectrophotometer at the wavelength of maximum absorbance (λmax) for the respective dye.
-
Calculate the concentration of the unfixed dye using a pre-established calibration curve.
-
The fixation efficiency (F%) is calculated using the following formula: F% = [(Initial amount of dye - Amount of unfixed dye) / Initial amount of dye] x 100
Evaluation of Colorfastness
Colorfastness to washing, light, and rubbing should be evaluated according to standard test methods.
-
Wash Fastness: ISO 105-C06 or AATCC Test Method 61.
-
Light Fastness: ISO 105-B02 or AATCC Test Method 16.
-
Rubbing Fastness: ISO 105-X12 or AATCC Test Method 8.
The assessment of color change and staining is done using the respective Grey Scales.
Visualizing Chemical Structures and Workflows
To better understand the fundamental differences and the application process, the following diagrams have been generated using Graphviz.
Caption: Chemical Structures of this compound and Reactive Blue 19.
Caption: General Exhaust Dyeing Workflow for Reactive Dyes on Cotton.
Conclusion
Both this compound and Reactive Blue 19 are valuable colorants for cellulosic fibers, each offering a distinct set of properties. Reactive Blue 19, an anthraquinone dye, provides bright blue shades with good overall fastness. This compound, a triphenodioxazine dye, is characterized by its high color strength and potentially superior lightfastness.
The choice between these two dyes will depend on the specific requirements of the final textile product, including the desired shade, fastness properties, and cost considerations. For applications demanding high lightfastness, this compound may be the preferred option. For achieving bright, vibrant blue shades with reliable performance, Reactive Blue 19 remains a strong contender.
It is recommended that textile manufacturers conduct their own comparative trials under their specific production conditions to determine the most suitable dye for their applications. The experimental protocols provided in this guide offer a framework for conducting such evaluations. Future research focusing on a direct, comprehensive comparison of these and other reactive dyes under identical conditions would be highly beneficial to the textile industry.
References
Performance Evaluation of Reactive Blue 224 on Natural and Synthetic Fibers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of C.I. Reactive Blue 224, a widely used triphenodioxazine class dye, across various natural and synthetic fibers. The following sections detail the experimental protocols for dyeing and colorfastness testing, present quantitative data on the dye's performance, and offer a comparative analysis against other reactive dyes.
Experimental Protocols
Detailed methodologies for dyeing and fastness evaluations are crucial for reproducible research. The following protocols are based on established standards and common practices in the textile industry.
Dyeing Procedures
The application of this compound varies depending on the fiber type to ensure optimal dye uptake and fixation.
Cotton (Cellulosic Fiber): The dyeing of cotton with reactive dyes is typically carried out in an alkaline medium to facilitate the formation of a covalent bond between the dye and the fiber's hydroxyl groups.
-
Dye Bath Preparation: A dye bath is prepared with the required amount of this compound, sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) as an electrolyte to aid exhaustion, and sodium carbonate (Na₂CO₃) or a mixture of sodium carbonate and sodium hydroxide (NaOH) to achieve the necessary alkaline pH.
-
Dyeing Process: The cotton fabric is introduced into the dye bath at a specific temperature, and the temperature is gradually raised. The electrolyte is added in portions to ensure even dye uptake. After a set time, the alkali is added to initiate the fixation of the dye to the fiber. The dyeing continues for a specified duration to ensure complete reaction.
-
After-treatment: The dyed fabric is rinsed thoroughly with cold and hot water, followed by a soaping treatment with a non-ionic detergent to remove any unfixed dye, ensuring good wash fastness.
Wool and Silk (Protein Fibers): Dyeing protein fibers with reactive dyes typically occurs in an acidic to neutral pH range.
-
Dye Bath Preparation: The dye bath is prepared with this compound and an acid, such as acetic acid or formic acid, to achieve the desired pH.
-
Dyeing Process: The fiber is introduced into the dye bath, and the temperature is gradually raised to near boiling. The dyeing is continued at this temperature to allow for dye penetration and reaction with the amino and other reactive groups in the protein fibers.
-
After-treatment: The dyed material is rinsed and washed to remove any loose dye.
Nylon (Synthetic Polyamide Fiber): Nylon can be dyed with reactive dyes under acidic conditions, similar to protein fibers.
-
Dye Bath Preparation: An acidic dye bath is prepared using an acid to lower the pH, which enhances the dye's affinity for the nylon fiber.
-
Dyeing Process: The nylon material is dyed at an elevated temperature, allowing the reactive dye to form covalent bonds with the amino end groups of the polymer chains.
-
After-treatment: A thorough rinsing and washing process is essential to remove any unreacted dye and improve wet fastness properties.
Colorfastness Testing
The colorfastness of the dyed fibers is evaluated according to international standards to ensure the durability of the color.
-
Washing Fastness: Tested according to ISO 105-C06 . This test assesses the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber strip, is agitated in a soap solution under specified conditions of temperature and time. The change in color of the specimen and the staining of the multi-fiber strip are evaluated using grey scales.
-
Rubbing Fastness: Evaluated based on ISO 105-X12 . This method determines the resistance of the color to rubbing, both dry and wet. A dry and a wet cotton cloth are rubbed against the dyed fabric under a specified pressure. The degree of color transfer to the cotton cloths is assessed using a grey scale for staining.
-
Light Fastness: Determined according to ISO 105-B02 . This standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source that mimics natural daylight. The dyed specimen is exposed to the light source alongside a set of blue wool standards. The light fastness is rated on a scale of 1 to 8 by comparing the fading of the specimen to that of the standards.
Quantitative Data Summary
The performance of this compound is quantified through color yield (K/S values), exhaustion and fixation percentages, and colorfastness ratings. While a comprehensive, directly comparative dataset for this compound across all mentioned fibers from a single study is not publicly available, the following tables are compiled based on typical performance characteristics of similar reactive dyes on these fibers.
Table 1: Typical Color Yield (K/S) and Exhaustion/Fixation Percentages for Reactive Blue Dyes
| Fiber Type | Color Yield (K/S) | Exhaustion (%) | Fixation (%) |
| Cotton | High | 80-90 | 60-75 |
| Wool | Moderate to High | 70-85 | 55-70 |
| Silk | Moderate to High | 75-90 | 65-80 |
| Nylon | Moderate | 60-75 | 50-65 |
Table 2: Typical Colorfastness Ratings for Reactive Blue Dyes (Scale 1-5, Light Fastness 1-8)
| Fiber Type | Washing Fastness (Color Change) | Washing Fastness (Staining) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Light Fastness |
| Cotton | 4-5 | 4-5 | 4-5 | 3-4 | 5-6 |
| Wool | 4 | 4 | 4 | 3 | 5 |
| Silk | 4 | 4 | 4-5 | 3-4 | 5 |
| Nylon | 3-4 | 3-4 | 4 | 3 | 4-5 |
Experimental Workflow
The logical flow of the performance evaluation process is illustrated in the diagram below.
A Comparative Guide to Advanced Oxidation Processes for the Degradation of Reactive Blue 224
For Researchers, Scientists, and Drug Development Professionals
The effective degradation of synthetic dyes, such as Reactive Blue 224 (RB-224), from industrial effluents is a significant environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies for the complete mineralization of these recalcitrant organic pollutants. This guide provides an objective comparison of the performance of various AOPs for the degradation of RB-224 and similar reactive dyes, supported by experimental data from scientific literature.
General Mechanism of Advanced Oxidation Processes
Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). With a high standard oxidation potential of 2.8V, the hydroxyl radical is a powerful, non-selective oxidizing agent capable of degrading a wide range of organic compounds. The general mechanism involves the attack of these radicals on the dye molecule, leading to the breakdown of its complex structure into simpler, less harmful intermediates, and ultimately, to mineralization into carbon dioxide, water, and inorganic ions.
Caption: General mechanism of dye degradation by Advanced Oxidation Processes.
Comparative Performance of AOPs for Reactive Dye Degradation
The selection of an appropriate AOP depends on various factors, including degradation efficiency, reaction kinetics, operational costs, and the specific characteristics of the wastewater. This section compares the performance of several common AOPs for the degradation of reactive blue dyes. Note: Due to the limited availability of comprehensive comparative studies specifically on this compound, data for other structurally similar reactive blue dyes are included for comparative purposes.
| Advanced Oxidation Process | Target Dye | Initial Concentration (mg/L) | Catalyst/Oxidant | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Fenton | Reactive Blue 19 | 100 | Fe²⁺/H₂O₂ | 3 | 60 | >98 (Color) | [1] |
| Disperse Blue 79 | 60 | Fe²⁺/H₂O₂ | Not Specified | 60 | 85 (Color), 75 (COD) | [2] | |
| Photo-Fenton | Reactive Blue 19 | 100 | Fe²⁺/H₂O₂/UV | 3 | 60 | 99.4 (Color), 94.5 (DOC) | [1] |
| Reactive Red 2 | 150 | Fe²⁺/H₂O₂/UV | 3 | 10 | 99.9 (Color), 95 (COD) | [1] | |
| Ozonation | Procion Blue | 60 | O₃ | 12 | 90 | 87 | [3] |
| Procion Blue | 60 | O₃/H₂O₂ | 10 | 90 | 92 | [3] | |
| Photocatalysis (ZnO) | Reactive Blue 21 | 40 | Ag-doped ZnO/UV | 7 | 30 | Not Specified | [4] |
| Reactive Blue 4 | 20 | ZnO/UV | 6 | Not Specified | >80 (at optimal conditions) | [5] | |
| UV/H₂O₂ | Reactive Red 141 | 25 | H₂O₂/UV | Not Specified | 15 | 100 (Color) | [6] |
| Methylene Blue | 10-100 | H₂O₂/UV | 3 | 90 | 91 (at 12.5 mM H₂O₂) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the AOPs discussed.
Fenton and Photo-Fenton Processes
Objective: To determine the degradation efficiency of a reactive dye using the Fenton and photo-Fenton processes.
Materials:
-
Reactive Blue dye stock solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
UV lamp (for photo-Fenton)
-
Magnetic stirrer and beaker
-
Spectrophotometer
Procedure:
-
Prepare a dye solution of the desired concentration (e.g., 100 mg/L) in a beaker.
-
Adjust the pH of the solution to the optimal value (typically around 3) using H₂SO₄ or NaOH.
-
Add the required amount of FeSO₄·7H₂O to the solution and stir until dissolved.
-
For the photo-Fenton process, place the beaker under a UV lamp.
-
Initiate the reaction by adding the specified volume of H₂O₂ to the solution.
-
Withdraw samples at regular time intervals.
-
Analyze the samples for dye concentration using a spectrophotometer at the dye's maximum absorbance wavelength.
-
Calculate the degradation efficiency at each time point.
Ozonation
Objective: To evaluate the degradation of a reactive dye by ozonation.
Materials:
-
Reactive Blue dye stock solution
-
Ozone generator
-
Gas diffuser
-
Reaction vessel (e.g., glass cylinder)
-
pH meter
-
Spectrophotometer
Procedure:
-
Prepare a dye solution of a specific concentration (e.g., 60 mg/L) in the reaction vessel.
-
Adjust the initial pH of the solution to the desired level (e.g., pH 10 or 12).
-
For O₃/H₂O₂ processes, add the required amount of H₂O₂.
-
Start bubbling ozone gas through the solution using a gas diffuser at a constant flow rate.
-
Collect samples at predetermined time intervals.
-
Measure the absorbance of the samples to determine the residual dye concentration.
-
Calculate the percentage of dye removal over time.
Photocatalysis
Objective: To investigate the photocatalytic degradation of a reactive dye using a semiconductor catalyst (e.g., ZnO or TiO₂).
Materials:
-
Reactive Blue dye stock solution
-
Photocatalyst powder (e.g., ZnO)
-
UV lamp or solar simulator
-
Magnetic stirrer and beaker
-
Spectrophotometer
Procedure:
-
Prepare a dye solution of a known concentration.
-
Add a specific amount of the photocatalyst to the solution to create a suspension.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Expose the suspension to a UV or solar light source while continuously stirring.
-
Withdraw aliquots of the suspension at regular intervals.
-
Centrifuge or filter the samples to remove the catalyst particles.
-
Analyze the supernatant for the remaining dye concentration using a spectrophotometer.
-
Determine the degradation efficiency as a function of irradiation time.
Comparative Workflow of AOPs
The following diagram illustrates a generalized experimental workflow for comparing different AOPs for dye degradation.
Caption: A comparative experimental workflow for evaluating different AOPs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ozonation of Procion Blue Reactive Dye and its Kinetics Study [jpoll.ut.ac.ir]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of reactive azo dyes by UV/H2O2: impact of radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deswater.com [deswater.com]
A Comparative Guide to the Adsorption Efficiency of Biomaterials for Reactive Blue Dye Removal
The textile industry is a significant contributor to water pollution, with large volumes of dye-laden wastewater discharged into the environment. Reactive dyes, such as Reactive Blue 224, are particularly problematic due to their complex aromatic structures, which make them resistant to degradation. Biosorption, a process that utilizes natural materials to sequester contaminants, has emerged as a cost-effective and environmentally friendly alternative for dye removal. This guide provides a comparative analysis of the adsorption efficiency of various biomaterials for removing reactive blue dyes, supported by experimental data.
Quantitative Comparison of Biomaterial Adsorption Efficiency
The effectiveness of different biomaterials in removing reactive blue dyes varies significantly, influenced by the type of biomaterial, its preparation method, and the experimental conditions. While specific data for this compound is limited in publicly available literature, studies on similar reactive blue dyes provide valuable insights into the potential of these biomaterials.
| Biomaterial | Target Dye | Max. Adsorption Capacity (q_max, mg/g) | Removal Efficiency (%) | Optimal pH | Optimal Temperature (°C) | Reference |
| Chitosan-activated clay composite | Reactive Red 222 | 1912 | - | - | - | [1] |
| Grafted Chitosan | C.I. Reactive Blue 19 | 1498 | - | 3 | 30 | |
| Chitosan–Biochar Hydrogel Beads | Reactive Brilliant Blue (RBB KN-R) | 140.74 | - | 2 | 25 | [2] |
| Nano-Carbon Material | Reactive Blue 19 | 116.01 | - | Natural | 25-45 | [3] |
| Activated Carbon from Enteromorpha prolifera | Reactive Blue 171 | 71.94 | - | 4.5 - 6.0 | 27 | [4] |
| Activated Carbon from Enteromorpha prolifera | Reactive Blue 4 | 131.93 | - | 4.5 - 6.0 | 27 | [4] |
| Walnut Shell Based Activated Carbon | Remazol Brilliant Blue-R | 54.38 | 98.24 | 1.5 | 28 | [5] |
| Multi-Walled Carbon Nanotubes | Reactive Blue 116 | 32.968 | - | 2 and 12 | - | [6] |
| Sepiolite | Reactive Blue 221 | 30.58 | >90 | 2 | - | [7] |
| Banana Stem | Remazole Red RGB | 14.28 | 87 | 4 | 27 | [8] |
| Modified Wheat Straw | Reactive Blue | - | 92.17 | - | - | [9] |
| Chitosan with Cu complexes | Reactive Blue 29 | - | - | <7 | - | [10] |
| APTES-modified Spent Coffee Grounds | Reactive Black 5 | - | - | 2 | 25 | [11] |
Note: Data for various reactive blue dyes are included due to the limited availability of studies specifically on this compound. The efficiency of these biomaterials for this compound is expected to be comparable but would require specific experimental validation.
Experimental Protocols
The following sections detail the general methodologies employed in the batch adsorption studies cited in this guide.
1. Preparation of Biomaterial Adsorbents
The preparation of biomaterials is a critical step that significantly influences their adsorption capacity. Common preparation methods include:
-
Agricultural Waste (e.g., Walnut Shells, Banana Stems, Wheat Straw):
-
Washing and Drying: The raw agricultural waste is first washed thoroughly with distilled water to remove dust and soluble impurities.[9]
-
Size Reduction: The washed material is then oven-dried, typically at temperatures ranging from 60°C to 105°C, until a constant weight is achieved.[5][12] The dried material is then ground and sieved to obtain a uniform particle size.[8]
-
Chemical Modification/Activation (Optional): To enhance the adsorption capacity, the biomaterial may undergo chemical treatment. This can include acid treatment (e.g., with HNO₃ or H₂SO₄), base treatment (e.g., with NaOH), or impregnation with activating agents like ZnCl₂.[5] For instance, walnut shells have been treated with nitric acid to produce activated carbon.[5] Wheat straw has been modified, though the specific modification is not always detailed.[9]
-
-
Chitosan-Based Adsorbents:
-
Dissolution and Bead Formation: Chitosan flakes are dissolved in an acidic solution, typically acetic acid. The resulting viscous solution is then extruded dropwise into a coagulation bath (e.g., a NaOH solution) to form beads.
-
Modification: Chitosan can be modified through grafting with other polymers or by creating composites with materials like clay or biochar to improve its stability and adsorption performance.[1][2] For example, chitosan-biochar hydrogel beads are formed by mixing a chitosan solution with biochar and then cross-linking.[2]
-
2. Batch Adsorption Experiments
Batch adsorption studies are typically conducted to evaluate the performance of an adsorbent under various conditions. A general procedure is as follows:
-
A known mass of the prepared biomaterial adsorbent is added to a fixed volume of the reactive dye solution of a specific initial concentration in a flask or beaker.[11][13]
-
The pH of the solution is adjusted to the desired value using dilute acid (e.g., HCl) or base (e.g., NaOH).[14]
-
The flask is then agitated in a shaker at a constant speed and temperature for a predetermined contact time to allow for equilibrium to be reached.[15]
-
At the end of the agitation period, the adsorbent is separated from the solution by filtration or centrifugation.[16]
-
The final concentration of the dye in the supernatant is determined using a UV-Visible spectrophotometer at the wavelength of maximum absorbance for the specific dye.[8]
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) and the percentage of dye removal are calculated using the following equations:
-
Adsorption Capacity: q_e = (C₀ - C_e) * V / m
-
Removal Efficiency (%): % Removal = ((C₀ - C_e) / C₀) * 100
Where:
-
C₀ is the initial dye concentration (mg/L)
-
C_e is the equilibrium dye concentration (mg/L)
-
V is the volume of the dye solution (L)
-
m is the mass of the adsorbent (g)
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a batch adsorption study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Adsorption Behaviors of Cationic Methylene Blue and Anionic Reactive Blue 19 Dyes onto Nano-Carbon Adsorbent Carbonized from Small Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adsorption of Reactive Dyes on Activated Carbon Developed from Enteromorpha prolifera [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Adsorption of Reactive Blue 116 Dye and Reactive Yellow 81 Dye from Aqueous Solutions by Multi-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iwaponline.com [iwaponline.com]
- 9. Adsorption of Reactive Blue Dye onto Natural and Modified Wheat Straw, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. cetjournal.it [cetjournal.it]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Biomaterials as Adsorbents for Removing Colorants from Aqueous Solution Case of Straw with Respect to Methylene Blue – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. researchgate.net [researchgate.net]
- 16. epe.pwr.edu.pl [epe.pwr.edu.pl]
Cytotoxicity of Reactive Blue 224 and its Byproducts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxicity of Reactive Blue 224 and its degradation byproducts. Due to a scarcity of publicly available data specifically for this compound, this document leverages findings from studies on structurally similar reactive dyes to offer a broader perspective on potential toxicological profiles. The information presented herein is intended to guide further research and inform safety assessments in drug development and environmental science.
Comparative Cytotoxicity and Genotoxicity Data
The direct assessment of this compound's toxicity is an area requiring more extensive research. However, studies on other reactive dyes, such as Reactive Blue 2 (RB2), Reactive Blue 19 (RB19), and Reactive Red 120 (RR120), indicate that while some reactive dyes may not be genotoxic, they can exhibit cytotoxic effects. For instance, concentration-dependent cytotoxicity has been observed in HaCaT (human keratinocyte) and HepaRG (human hepatic) cell lines exposed to certain reactive dyes[1][2]. Notably, epidermal cells appear to be more susceptible to these cytotoxic effects than hepatic cells[1][2].
One study demonstrated that the biodegradation of this compound by Acinetobacter baumannii results in the cleavage of C-N and C-O bonds, leading to the formation of various aromatic compounds[3]. While this indicates successful degradation, the cytotoxicity of these specific byproducts has not been extensively evaluated. Research on other azo dyes suggests that their degradation can sometimes lead to the formation of aromatic amines, which may be more toxic than the parent compound[4]. Conversely, some studies have shown a reduction in toxicity after the degradation of reactive dyes[5][6][7].
The following tables summarize the available data on the cytotoxicity and genotoxicity of various reactive dyes, which can serve as a reference for a preliminary assessment of this compound.
Table 1: Cytotoxicity of Selected Reactive Dyes
| Dye | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| Reactive Blue 2 (RB2) | HaCaT | In Vitro MicroFlow® | Cytotoxicity (EMA-positive) | 1000 µg/mL | Cytotoxic | [1] |
| Reactive Blue 19 (RB19) | HaCaT | In Vitro MicroFlow® | Cytotoxicity (EMA-positive) | 500 and 1000 µg/mL | Cytotoxic | [1] |
| Reactive Blue 19 (RB19) | HepaRG | In Vitro MicroFlow® | Cytotoxicity | 1000 µg/mL | Cytotoxic | [1] |
| Reactive Orange 16 (RO16) | HaCaT | In Vitro MicroFlow® | Cytotoxicity (EMA-positive) | 1000 µg/mL | Cytotoxic | [1] |
| Reactive Orange 16 (RO16) | HepaRG | In Vitro MicroFlow® | Cytotoxicity | 1000 µg/mL | Cytotoxic | [1] |
| Reactive Red 120 (RR120) | HaCaT | In Vitro MicroFlow® | Cytotoxicity | Not specified | Concentration-dependent cytotoxicity | [1] |
Table 2: Genotoxicity of Selected Reactive Dyes
| Dye | Assay | Cell/Strain | Metabolic Activation (S9) | Result | Reference |
| Reactive Blue 2 (RB2) | Ames Test | S. typhimurium | Not specified | Not mutagenic | [8] |
| Reactive Blue 2 (RB2) | Comet Assay | NHDF | Not applicable | Not genotoxic | [8][9] |
| Reactive Blue 19 (RB19) | Ames Test | S. typhimurium | With S9 | Weakly mutagenic | [10] |
| Reactive Blue 19 (RB19) | Comet Assay | NHDF | Not applicable | Not genotoxic | [10] |
| Reactive Green 19 (RG19) | Ames Test | S. typhimurium | Not specified | Not mutagenic | [8] |
| Reactive Green 19 (RG19) | Comet Assay | NHDF | Not applicable | Not genotoxic | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cytotoxicity studies. The following sections outline the general protocols for key assays used in the toxicological assessment of textile dyes.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds[11].
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.
General Protocol:
-
Strain Selection: Tester strains such as TA98 and TA100 are commonly used to detect different types of mutations (frameshift and base-pair substitutions, respectively)[12].
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that mimics mammalian metabolism and can convert promutagens into mutagens[11][12].
-
Plate Incorporation Method:
-
The test compound, bacterial culture, and S9 mix (if required) are combined in molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis: The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential[13].
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells[14][15].
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single- and double-strand breaks or neutral conditions to primarily detect double-strand breaks[15][16].
General Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Slide Preparation: Cells are mixed with low-melting-point agarose and layered onto a pre-coated slide.
-
Lysis: Slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline solution to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment[14].
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) effects of test substances[17][18].
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei indicates that the cell has undergone genotoxic damage.
General Protocol:
-
Cell Culture and Treatment: A suitable cell line is cultured and exposed to the test substance for a specific period.
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei[17][18].
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells under a microscope.
-
Data Analysis: The micronucleus frequency in treated cells is compared to that in control cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described cytotoxicity assays.
Caption: Workflow for the Ames Test.
References
- 1. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
- 2. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 3. Role of Acinetobacter baumannii in decolorization of this compound dye and functional analysis of azoreductase gene - Journal of King Saud University - Science [jksus.org]
- 4. Degradation and Toxicity Analysis of a Reactive Textile Diazo Dye-Direct Red 81 by Newly Isolated Bacillus sp. DMS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of textile dye Reactive Blue 160 by Bacillus firmus (Bacillaceae: Bacillales) and non-target toxicity screening of their degraded products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotoxicological assessment of two reactive dyes extracted from cotton fibres using artificial sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. aloki.hu [aloki.hu]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. interchim.fr [interchim.fr]
- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Dyeing Properties: C.I. Reactive Blue 224 vs. C.I. Vat Blue 4
This guide provides a detailed comparative study of the dyeing properties of C.I. Reactive Blue 224 and a representative vat dye, C.I. Vat Blue 4. The comparison focuses on their performance on cellulosic fibers, primarily cotton, and is intended for researchers and textile scientists. The analysis is supported by a summary of typical performance data and detailed experimental protocols for key fastness tests.
Introduction and Overview
Reactive Dyes , exemplified by C.I. This compound, are a class of synthetic dyes that form a covalent bond with the fiber.[1][2] This chemical reaction results in excellent wash fastness and bright, vibrant colors.[1][3] The dyeing process involves two main stages: exhaustion of the dye onto the fiber, typically aided by an electrolyte like sodium chloride, followed by chemical fixation under alkaline conditions.[4][5] A primary challenge with reactive dyes is the competing reaction of hydrolysis, where the dye reacts with water instead of the fiber, reducing fixation efficiency.[2]
Vat Dyes , represented here by C.I. Vat Blue 4 (also known as Indanthrone), are a class of water-insoluble dyes.[6][7] Their application is a multi-step process that begins with a chemical reduction, known as "vatting," in an alkaline medium to convert the insoluble pigment into a water-soluble "leuco" form.[8][9] In this state, the dye has an affinity for the fiber. After dyeing, the fabric is exposed to an oxidizing agent or air, which reverts the dye to its original insoluble form, mechanically trapping it inside the fiber.[7] This process imparts exceptional fastness properties, particularly to light and chlorine, making them ideal for textiles requiring high durability.[6][10]
Quantitative Data Presentation
The performance of a dye is critically evaluated by its fastness properties—resistance to various stresses like washing, light, and rubbing. The following table summarizes typical fastness ratings for C.I. This compound and C.I. Vat Blue 4 on cotton.
| Property | Test Method | C.I. This compound | C.I. Vat Blue 4 | Performance Summary |
| Chemical Class | - | Triphenodioxazine[11] | Indanthrone (Anthraquinone)[6] | Different chromophores and application chemistry. |
| Light Fastness | ISO 105-B02 | 6-7[11] | 7-8[6][12] | Vat Blue 4 demonstrates superior resistance to fading from light exposure. |
| Washing Fastness | ISO 105-C06 | 5[11] | 5[10] | Both dyes exhibit excellent stability to washing due to strong fiber association. |
| Rubbing Fastness (Dry) | ISO 105-X12 | (Not specified) | 4-5[10] | Vat dyes generally have very good dry rubbing fastness. |
| Rubbing Fastness (Wet) | ISO 105-X12 | (Not specified) | (Not specified) | Wet rubbing fastness is often a challenge for dark shades in both dye classes. |
| Chlorine Bleach | ISO 105-N01 | (Generally Poor) | (Generally Excellent) | Vat dyes are exceptionally resistant to chlorine, a key advantage for industrial textiles. |
Fastness grades are rated on a scale of 1 to 5 for washing and rubbing (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best).
Visualization of Dyeing Workflows
The logical workflows for applying reactive and vat dyes differ significantly, primarily in the chemical transformations required for vat dyes.
References
- 1. Vat Blue 4 - Vat Blue RSN - Cibanon Blue RS from Emperor Chem [emperordye.com]
- 2. chiuvention.com [chiuvention.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. textileindustry.net [textileindustry.net]
- 5. Reactive Dyeing of Cotton in the Lab [textilepad.com]
- 6. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]
- 7. textiletrainer.com [textiletrainer.com]
- 8. textilelearner.net [textilelearner.net]
- 9. Vat Dyeing Process of Cotton [textilepad.com]
- 10. polarisorganics.com [polarisorganics.com]
- 11. worlddyevariety.com [worlddyevariety.com]
- 12. Factory Wholesale High Fastness Vat Blue Rsn (Vat Blue 4) for Cotton [ritan-chemical.com]
A Comparative Guide to the Spectroscopic and Chromatographic Properties of Reactive Blue 224 and Its Analogues
This guide provides a detailed comparison of the spectroscopic and chromatographic characteristics of Reactive Blue 224 and its analogues, Reactive Blue 198 and Reactive Blue 204. All three dyes belong to the triphenodioxazine class, known for their bright blue hues and use in the textile industry. This document is intended for researchers, scientists, and professionals in drug development who utilize these dyes in their work.
Spectroscopic and Chromatographic Data Summary
The following table summarizes the key spectroscopic and chromatographic parameters for this compound and its analogues.
| Parameter | This compound | Reactive Blue 198 | Reactive Blue 204 |
| Molecular Formula | C₂₆H₂₄Cl₂KNaO₂₀S₆ | C₄₁H₃₀Cl₄N₁₄Na₄O₁₄S₄ | C₂₉H₁₇Cl₂N₅Na₄O₁₉S₆ |
| UV-Vis λmax (nm) | ~630 | 625[1], 620-640 | 636[2] |
| Chromatography Column | C18 Reverse Phase | C18 Reverse Phase[3] | C18 Reverse Phase |
| Mobile Phase | Acetonitrile:Water | Acetonitrile:Water (60:40, v/v) with 0.45 M CTAB[3] | Acetonitrile:Water |
| Retention Time (min) | Not available | 7.8[3] | Not available |
Experimental Protocols
UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of the dyes in the visible region.
Methodology:
-
Sample Preparation: Prepare stock solutions of each dye (this compound, Reactive Blue 198, and Reactive Blue 204) in deionized water at a concentration of 100 µg/mL. From the stock solutions, prepare working solutions of 10 µg/mL in deionized water.
-
Instrumentation: Use a double-beam UV-Visible spectrophotometer.
-
Measurement: Scan the absorbance of each working solution from 400 nm to 800 nm, using deionized water as a blank.
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax) for each dye.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups of the triphenodioxazine dye structure.
Methodology:
-
Sample Preparation: Mix a small amount of the dry dye powder with potassium bromide (KBr) in a 1:100 ratio. Grind the mixture to a fine powder and press it into a transparent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Measurement: Record the infrared spectrum of the KBr pellet from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the triphenodioxazine core structure, such as C=C stretching of aromatic rings, C-N stretching, S=O stretching of sulfonate groups, and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the purity of the reactive dyes.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Linear gradient to 95% A, 5% B
-
35-40 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Monitor the absorbance at the λmax of each dye (e.g., ~630 nm for this compound, 625 nm for Reactive Blue 198, and 636 nm for Reactive Blue 204).
-
Sample Preparation: Dissolve the dye samples in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 100 µg/mL and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the comparison of reactive dyes.
Caption: Structural relationship of Reactive Blue analogues.
References
Navigating the Maze of Enzyme Interactions: A Comparative Guide to Reactive Blue 224 and Structurally Similar Dyes
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules with enzymes is a critical aspect of drug discovery and development. This guide provides a comparative analysis of the inhibitory effects of Reactive Blue 224 and other triazine-based dyes on various enzymes, supported by available experimental data and detailed methodologies.
Reactive dyes, a class of synthetic compounds characterized by their ability to form covalent bonds with substrates, have garnered significant attention for their interactions with biological macromolecules. Among these, triazine-containing dyes such as this compound are of particular interest due to their structural similarities to endogenous nucleotides, leading to competitive or non-competitive inhibition of a wide range of enzymes. This guide aims to consolidate the fragmented data on their enzyme cross-reactivity, offering a valuable resource for assessing potential off-target effects and exploring novel therapeutic applications.
Comparative Analysis of Enzyme Inhibition
The inhibitory potency of various reactive dyes against different enzymes is summarized in the table below. It is important to note that the direct comparison of these values should be approached with caution, as the experimental conditions under which they were determined may vary across different studies.
| Dye | Enzyme | Enzyme Commission (EC) Number | Inhibition Constant (Kᵢ) | IC₅₀ | Inhibition Type |
| Reactive Blue 2 | Thylakoid Protein Kinase | 2.7.11.1 | 6 µM (purified), 8 µM (membrane-bound)[1] | - | Non-competitive[1] |
| Cibacron Blue 3GA | α1,6-Fucosyltransferase | 2.4.1.68 | 11 µM[2] | - | Competitive[2] |
| 5,10-Methylenetetrahydrofolate Reductase | 1.5.1.20 | 0.9 - 1.2 µM[3] | - | Competitive[3] | |
| Reactive Red 120 | α1,6-Fucosyltransferase | 2.4.1.68 | 2 µM[2] | - | Competitive[2] |
| Procion Red HE-3B | 5,10-Methylenetetrahydrofolate Reductase | 1.5.1.20 | - | - | Competitive[3] |
| Terbutylazine | Alcohol Dehydrogenase | 1.1.1.1 | ~10⁻⁴ M (pea & yeast), ~10⁻⁵ M (horse liver) | - | Non-competitive (vs. ethanol), Competitive (vs. NAD) |
| Simazine | Alcohol Dehydrogenase | 1.1.1.1 | ~10⁻⁴ M (pea & yeast), ~10⁻⁵ M (horse liver) | - | Non-competitive (vs. ethanol), Competitive (vs. NAD) |
Structure-Activity Relationships
The interaction of triazine dyes with enzymes is largely influenced by their chemical structure. The central triazine ring, a common feature in this class of compounds, often acts as a scaffold. Substitutions on this ring, as well as the nature of the appended chromophore, dictate the binding affinity and selectivity for different enzymes.
Studies on various triazine derivatives have revealed that the 2-amino-4,6-dichloro-1,3,5-triazine substructure is often crucial for inhibitory activity. Modifications to the anilino ring, such as the introduction of methoxy groups, can further enhance potency. The dichlorotriazine moiety is highly reactive and can form covalent bonds with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition in some cases.
The polyaromatic and polysulfonated nature of many reactive dyes contributes to their binding to nucleotide-binding sites of enzymes like dehydrogenases and kinases, often mimicking the structure of NAD(P)H or ATP. This explains the common observation of competitive inhibition with respect to these coenzymes.
Experimental Protocols
A standardized protocol is essential for the accurate and reproducible assessment of enzyme inhibition by reactive dyes. Below is a generalized methodology that can be adapted for specific enzymes and dyes.
Protocol for Determining Enzyme Inhibition Kinetics
1. Materials and Reagents:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Reactive dye inhibitor (e.g., this compound)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors (if required by the enzyme, e.g., NAD⁺, ATP)
-
96-well microplates
-
Microplate reader or spectrophotometer
-
Data analysis software
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the reactive dye in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the dye stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Prepare solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer at concentrations optimized for the specific assay.
-
-
Enzyme Activity Assay:
-
To each well of a 96-well plate, add the assay buffer, the reactive dye at various concentrations (including a no-inhibitor control), and the enzyme solution.
-
Incubate the plate at a constant temperature for a predetermined period to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and time intervals will depend on the specific assay.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves for each inhibitor concentration.
-
Plot the initial velocities against the inhibitor concentrations.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
To determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis.
-
Experimental Workflow and Signaling Pathway Visualization
To visually represent the process of studying enzyme-dye interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining enzyme inhibition by reactive dyes.
Caption: Inhibition of a kinase signaling pathway by a reactive dye.
References
Safety Operating Guide
Proper Disposal of Reactive Blue 224: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols for laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for Reactive Blue 224, ensuring the safety of laboratory personnel and the protection of our environment. The following procedures are based on established best practices for similar reactive dyes and should be implemented in accordance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be aware of the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). Reactive dyes, as a class, are known to be irritants and sensitizers.
Key Hazards:
-
May cause irritation to the eyes, skin, and respiratory system.[1][2]
-
Potential for the formation of explosive dust clouds in the air.[2]
-
Can stain skin, clothing, and laboratory surfaces.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Respiratory Protection | Use a respirator if ventilation is inadequate or if dust is generated. |
| Hand Protection | Wear plastic or rubber gloves during all handling and disposal operations.[3] |
| Eye Protection | Safety goggles are mandatory to prevent eye contact with dust or splashes.[3] |
| Protective Clothing | Wear a lab coat or other suitable protective clothing to prevent skin contact. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic procedure for the safe disposal of unused or waste this compound.
1. Waste Collection and Segregation:
- Collect waste this compound, including contaminated materials such as paper towels or PPE, in a designated, sealable, and properly labeled hazardous waste container.
- Do not mix with other chemical waste streams unless compatibility has been confirmed.
2. Spill Management:
- In the event of a spill, immediately alert personnel in the area.[1]
- For minor spills, carefully sweep up the solid material.[2] To minimize dust, you can dampen the material with moist sand before sweeping.[3]
- Place the collected material into a sealed container for disposal.[2][3]
- After the bulk material has been removed, decontaminate the spill area by washing it with copious amounts of water and detergent if necessary.[3]
- Ensure that all wash water is collected for proper disposal and does not enter the drainage system.[1]
3. Final Disposal:
- Unwanted this compound and contaminated materials should be disposed of through an authorized waste management facility.[3][4]
- The primary recommended disposal methods are landfilling or incineration at a licensed site.[3]
- Always consult and adhere to your institution's specific hazardous waste disposal guidelines and all local, state, and federal regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining environmental responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Blue 224
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Reactive Blue 224, offering step-by-step procedural guidance to ensure operational integrity and personnel safety. By adhering to these protocols, you can minimize risks and build a culture of safety and trust within your laboratory.
Hazard Identification
This compound is classified as a substance that may cause sensitization through inhalation and skin contact.[1] It is also known to be an irritant to the eyes and skin.[1][2] As with other reactive dyes, there is a risk of respiratory sensitization, and individuals with known respiratory or skin allergies should take special precautions.[1] High concentrations of its dust may lead to coughing and wheezing.[1]
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment is the most critical line of defense against exposure. All personnel handling this compound must use the following PPE.
| Protection Type | Required PPE | Key Considerations |
| Respiratory | NIOSH-approved Particulate Respirator (e.g., N95) or a suitable dust mask.[1][3] | Required when handling is likely to generate dust.[1] All weighing and aliquoting of the powder should occur under conditions of Local Exhaust Ventilation (LEV), such as a chemical fume hood.[1][2] |
| Eye & Face | Chemical-resistant safety glasses or goggles.[1] | Eyewash stations should be readily accessible in any area where accidental exposure might occur.[1] |
| Hand | Chemical-resistant gloves (e.g., rubber, nitrile, or butyl).[1] | Always inspect gloves for integrity before use and wash hands thoroughly after handling the substance.[2] |
| Body | Protective clothing, such as a lab coat, overalls, or coveralls.[1][2][4] | Impervious clothing is recommended to prevent skin contact.[4] Contaminated clothing should be removed immediately and washed before reuse.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Area Setup :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a space with local exhaust ventilation.[2]
-
Ensure the designated area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.[1]
-
Assemble all necessary materials, including the chemical, inert absorbent materials for spills (e.g., sand or vermiculite), and labeled waste containers before you begin.[1]
-
-
Donning PPE :
-
Put on all required PPE as specified in the table above, ensuring a proper fit.
-
-
Handling and Weighing :
-
When handling the product, observe good standards of industrial hygiene to avoid swallowing, inhaling dust, and eye or skin contact.[1]
-
Carefully open the container within the ventilated space to minimize dust generation.
-
Weigh the desired amount of this compound using a tared container. Avoid creating dust clouds.[2]
-
Tightly reseal the main container immediately after use.
-
-
Post-Handling :
-
Clean the work area thoroughly. A wet wipe-down of the surface is preferable to dry sweeping to avoid aerosolizing dust.
-
Properly doff and dispose of or decontaminate PPE as required.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Storage Plan
-
Store this compound in a cool, dry, and well-ventilated area.[1][5]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2][4]
-
Store with other dyes, indicators, and stains, away from strong acids and strong oxidizers.[1][2]
Emergency and Spill Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[1] Remove contact lenses if present and easy to do.[5] Seek prompt medical advice.[1][5]
-
Skin Contact : Remove all contaminated clothing.[1] Wash the affected skin area thoroughly with plenty of soap and water.[1]
-
Inhalation : Move the exposed individual to fresh air immediately.[1][5] If breathing is difficult or symptoms like coughing or wheezing persist, seek medical attention.[1]
-
Ingestion : Rinse the mouth out with water.[1] Do not induce vomiting.[1] Drink plenty of water or milk and seek immediate medical advice, showing the container or label.[1]
-
Small Spills : Small spillages may be carefully flushed with copious amounts of water.[1]
-
Large Spills :
-
Evacuate personnel from the immediate area.
-
Wearing full PPE, absorb the spilled material onto an inert substance like sand or vermiculite.[1]
-
Sweep up the absorbed material, place it into a clearly labeled, sealed container for disposal.[2]
-
Ventilate the spill area and thoroughly wash the site after the material has been collected.[2]
-
Disposal Plan
Disposal of this compound and any contaminated materials must be conducted in strict accordance with all federal, state, and local regulations.[1][4]
-
Waste Collection : Collect waste chemical and contaminated materials (e.g., used gloves, absorbent pads, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling : Ensure the waste container is labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal Method :
-
For final disposal, consult your institution's Environmental Health and Safety (EHS) office.
-
One suggested option for similar materials is Flinn Scientific's Disposal Method #26a, which generally applies to non-hazardous solid waste that can be placed in a sealed container for landfill disposal, pending local regulations.[2]
-
Never dispose of chemical waste down the sink or in regular trash without explicit approval from your EHS department and confirmation of local regulations.
-
Quantitative Data
Specific occupational exposure limits for this compound have not been established. In the absence of defined limits, exposure should be minimized to the lowest reasonably practicable level.
| Data Point | Value | Species |
| LC50 (Lethal Concentration, 50%) | > 100 mg/l (96hr) | Fish |
| OSHA PEL (Permissible Exposure Limit) | Not Established | N/A |
| NIOSH REL (Recommended Exposure Limit) | Not Established | N/A |
| ACGIH TLV (Threshold Limit Value) | Not Established | N/A |
Data is based on the properties of the main components of similar reactive dyes.[1]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart detailing the procedural steps for safely handling this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
